molecular formula C10H5BrF3N B1381167 2-Bromo-6-(trifluoromethyl)quinoline CAS No. 1101205-26-8

2-Bromo-6-(trifluoromethyl)quinoline

Cat. No.: B1381167
CAS No.: 1101205-26-8
M. Wt: 276.05 g/mol
InChI Key: ZPBAXXIIGBQDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(trifluoromethyl)quinoline is a high-value halogenated quinoline derivative designed for research and development, particularly in medicinal chemistry. The bromo substituent at the 2-position and the electron-withdrawing trifluoromethyl group at the 6-position make this compound an excellent synthetic intermediate for constructing more complex molecular architectures via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction . The quinoline scaffold is a privileged structure in drug discovery, known for its wide range of biological activities . Specifically, bromo- and trifluoromethyl-substituted quinolines are key precursors in the synthesis of compounds evaluated for potent antibacterial activity against sensitive and drug-resistant strains of Mycobacterium tuberculosis . The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to enhance metabolic stability, lipophilicity, and binding affinity . This compound serves as a critical starting material for the development of novel therapeutic agents and functional materials. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBAXXIIGBQDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group in Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF₃) group into the quinoline scaffold is a cornerstone strategy in modern medicinal chemistry and materials science. This guide provides a deep dive into the profound electron-withdrawing effects of the CF₃ group and its subsequent impact on the physicochemical properties, reactivity, and biological activity of the quinoline core. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the underlying causality of these effects, offering field-proven insights into how this unique substituent can be leveraged for rational drug design and the development of advanced organic materials. We will explore the fundamental electronic principles, detail key experimental protocols for synthesis and analysis, and present data-driven examples that validate the concepts discussed.

The Trifluoromethyl Group: A Bioisostere of Unique Influence

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] However, unsubstituted quinolines often present challenges related to metabolic stability and pharmacokinetic profiles. The trifluoromethyl group has emerged as a critical tool for medicinal chemists to address these limitations. Its utility stems from a unique combination of properties that distinguish it from a simple methyl group or a single fluorine atom.[2][3]

The CF₃ group is a powerful electron-withdrawing substituent, a property conferred by the high electronegativity of the three fluorine atoms.[2][3] This strong inductive effect significantly alters the electron density distribution across the quinoline ring system, impacting a cascade of molecular properties.[2][3][4][5] Furthermore, the CF₃ group is significantly more lipophilic than a hydrogen atom, which can enhance membrane permeability and improve a drug candidate's ability to reach its biological target.[3][6] The steric bulk of the CF₃ group, while compact, is also larger than a methyl group, which can influence binding selectivity and affinity for target proteins.[2][3]

Fundamental Electronic Effects on the Quinoline Core

The primary influence of the trifluoromethyl group on the quinoline scaffold is its potent electron-withdrawing nature, which operates principally through a strong negative inductive effect (-I).[4] This effect is a consequence of the cumulative electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the attached carbon atom and, subsequently, from the quinoline ring.

This electron withdrawal has several key consequences:

  • Reduced Basicity (pKa): The nitrogen atom in the quinoline ring is basic due to its lone pair of electrons. The electron-withdrawing CF₃ group pulls electron density away from the nitrogen, making its lone pair less available for protonation. This results in a significant decrease in the pKa of trifluoromethylated quinolines compared to their non-fluorinated analogs.

  • Altered Aromaticity and Reactivity: The depletion of electron density in the aromatic rings deactivates them towards electrophilic aromatic substitution reactions.[7] Conversely, the ring becomes more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the CF₃ group.

  • Modulation of Dipole Moment: The introduction of the highly polar C-F bonds significantly alters the overall dipole moment of the quinoline molecule, which can influence its solubility and interactions with biological targets.

Below is a diagram illustrating the inductive electron withdrawal by the CF₃ group and its effect on the electron density of the quinoline ring.

Caption: Inductive electron withdrawal by the CF3 group.

Impact on Physicochemical Properties: A Data-Driven Perspective

The electronic perturbations caused by the CF₃ group translate into tangible changes in the physicochemical properties of quinolines. These properties are critical determinants of a molecule's behavior in biological systems.[8]

PropertyEffect of CF₃ SubstitutionRationale
pKa DecreasesThe electron-withdrawing nature of CF₃ reduces the electron density on the quinoline nitrogen, making it a weaker base.[9]
Lipophilicity (logP) IncreasesThe CF₃ group is significantly more hydrophobic than a hydrogen atom, leading to a higher partition coefficient between octanol and water.[3][6][8]
Metabolic Stability IncreasesThe strong C-F bonds are resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[3]
Binding Affinity Can be enhancedThe CF₃ group can participate in favorable interactions with biological targets, including hydrogen bonding and electrostatic interactions, and can improve hydrophobic interactions.[2][3]

Note: The magnitude of these effects will vary depending on the position of the CF₃ group on the quinoline ring.

Synthesis of Trifluoromethylated Quinolines: A Methodological Overview

The incorporation of a trifluoromethyl group into a quinoline scaffold requires specific synthetic strategies. Several methods have been developed, each with its own advantages and limitations. A common and effective approach involves the cyclization of a trifluoromethyl-containing precursor.[8]

One robust method is a variation of the Friedländer annulation, where a trifluoromethylated enamine is reacted with a 2-aminobenzaldehyde derivative.[10][11]

Experimental Protocol: Synthesis of 2-CF₃-3-Arylquinolines [10][11]

This protocol is a generalized procedure based on established literature.[10][11]

  • Enamine Formation: React a suitable haloalkene with pyrrolidine to form the corresponding α-CF₃-enamine. This step is often performed in a suitable organic solvent and may require heating.

  • Enone Synthesis: The prepared enamine is then reacted with a 2-nitrobenzaldehyde derivative. This condensation reaction typically proceeds with high stereoselectivity to yield an ortho-nitro-substituted α,β-diaryl-CF₃-enone.[11]

  • Reductive Cyclization: The nitro group of the enone is reduced, commonly using a system like iron powder in acetic acid (Fe/AcOH).[10][11] This reduction promotes an intramolecular cyclization to afford the final 2-CF₃-3-arylquinoline product in high yield.[10][11]

Self-Validation: Each step of this synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of products. The structure and purity of the final product must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

G start Starting Materials (Haloalkene, 2-Nitrobenzaldehyde) enamine α-CF3-Enamine Synthesis start->enamine enone Enone Formation enamine->enone cyclization Reductive Cyclization (Fe/AcOH) enone->cyclization purification Purification (Chromatography/Recrystallization) cyclization->purification product Final 2-CF3-Quinolone Product purification->product characterization Characterization (NMR, MS, HPLC) product->characterization

Caption: General workflow for the synthesis of 2-CF3-quinolines.

Spectroscopic Characterization: Unveiling the Electronic Effects

NMR spectroscopy is a powerful tool for observing the electron-withdrawing effects of the CF₃ group on the quinoline ring.

  • ¹H NMR: Protons on the quinoline ring, particularly those in close proximity to the CF₃ group, will experience a downfield shift (to higher ppm values) due to the deshielding effect of the electron withdrawal.

  • ¹³C NMR: The carbon atom attached to the CF₃ group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF).[12] The chemical shift of this carbon and other carbons in the ring will also be influenced by the electron-withdrawing nature of the substituent.[12]

  • ¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atoms. The ¹⁹F NMR spectrum of a trifluoromethylated quinoline will typically show a singlet, and its chemical shift can provide valuable information about the electronic properties of the molecule.[12]

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict and rationalize the observed NMR chemical shifts and other spectroscopic properties.[13][14][15]

Applications in Drug Discovery and Development

The unique properties imparted by the trifluoromethyl group have been successfully exploited in the development of numerous drugs.[9][16] In the context of quinoline-based therapeutics, the CF₃ group can:

  • Enhance Potency: By modifying the electronic and steric properties of the quinoline scaffold, the CF₃ group can improve the binding affinity and selectivity of a drug for its target.[3][17]

  • Improve Pharmacokinetics: Increased lipophilicity can enhance membrane permeability and oral bioavailability, while improved metabolic stability leads to a longer half-life in the body.[3]

  • Overcome Drug Resistance: In some cases, the introduction of a CF₃ group can help a drug overcome resistance mechanisms that have developed against non-fluorinated analogs.

A notable example is the antimalarial drug Mefloquine, which features two trifluoromethyl groups. These groups are crucial for its efficacy and metabolic stability.

Conclusion

The trifluoromethyl group is a powerful and versatile substituent that exerts profound electron-withdrawing effects on the quinoline ring system. These effects translate into significant and often beneficial modifications of the molecule's physicochemical and biological properties. A thorough understanding of the principles outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to rationally design and synthesize novel trifluoromethylated quinolines with optimized properties for a wide range of applications, from pharmaceuticals to advanced materials. The continued exploration of trifluoromethyl chemistry will undoubtedly lead to the discovery of new and improved quinoline-based compounds.

References

  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.).
  • Superelectrophiles and the Effects of Trifluoromethyl Substituents | Request PDF. (2025, August 6).
  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube. (2024, August 9).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. (n.d.).
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).
  • Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides - PMC. (2022, February 9).
  • Synthesis of 2-trifluoromethylated quinolines from CF 3 -alkenes - RSC Publishing. (2021, April 9).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem. (n.d.).
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. (2021, August 23).
  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aomatsu, Yoichiro Kakutani, Ryuya Ter. (n.d.).
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.).
  • α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC - NIH. (2024, November 5).
  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - RSC Publishing. (n.d.).
  • (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline - ResearchGate. (2025, August 6).
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. (2023, April 11).
  • Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry. (2024, May 3).
  • Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand | Request PDF - ResearchGate. (2025, August 5).
  • Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals. (n.d.).
  • Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations. (2024, October 25).
  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6).
  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications. (2018, November 9).
  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC - NIH. (n.d.).

Sources

A-Technical-Guide-to-2-Bromo-6-(trifluoromethyl)quinoline-as-a-Synthetic-Building-Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-bromo-6-(trifluoromethyl)quinoline, a pivotal building block in modern synthetic chemistry. The strategic placement of a reactive bromine atom at the 2-position, combined with the powerfully electron-withdrawing trifluoromethyl group at the 6-position on the privileged quinoline scaffold, makes this reagent exceptionally valuable. This document will detail its physicochemical properties, synthesis, and key chemical transformations, with a focus on palladium-catalyzed cross-coupling reactions. We will provide field-proven experimental protocols and explore its significant applications in the development of kinase inhibitors and other therapeutic agents. This guide is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile synthetic intermediate.

Introduction: The Strategic Value of this compound

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including approved drugs for cancer, malaria, and infectious diseases.[1][2] The value of this compound as a synthetic building block stems from the synergistic interplay of its three core components:

  • The Quinoline Core: This bicyclic heterocycle provides a rigid, planar framework that can effectively interact with biological targets such as the ATP-binding pocket of kinases. Its aromatic nature allows for diverse functionalization.

  • The 6-(Trifluoromethyl) Group: The -CF₃ group is a critical bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets.[3]

  • The 2-Bromo Substituent: The bromine atom at the C2 position is the primary reactive handle. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the controlled and efficient introduction of a wide range of molecular fragments, making it an ideal point for diversification in a synthetic campaign.

This unique combination of features makes this compound a highly sought-after intermediate for constructing complex molecules, particularly in the field of drug discovery for oncology.[1][4]

Physicochemical Properties and Spectroscopic Characterization

Accurate identification and quality assessment are paramount. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 176722-64-8[5]
Molecular Formula C₁₀H₅BrF₃N[5]
Molecular Weight 276.05 g/mol [5]
Appearance Off-white to light yellow solidSupplier Data
Melting Point 62-64 °C (typical)Supplier Data
Storage Sealed in dry, 2-8°C[5]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons on the quinoline core. The coupling patterns (doublets, triplets, and doublet of doublets) are key to confirming the substitution pattern.

  • ¹³C NMR: The carbon spectrum will display ten signals, including the characteristic quartet for the -CF₃ carbon due to C-F coupling. The carbon attached to the bromine (C2) will appear at a predictable chemical shift.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence and purity of the trifluoromethyl group. A single, sharp resonance is expected, typically in the range of δ -60 to -65 ppm (when referenced to an external standard like CF₃COOH).[6][7]

Synthesis of the Building Block

While multiple routes to substituted quinolines exist, a common and reliable strategy involves the cyclization of an appropriately substituted aniline with a β-ketoester, followed by halogenation. A plausible synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Bromination A 4-(Trifluoromethyl)aniline C 6-(Trifluoromethyl)quinolin-2-ol A->C H₂SO₄, Heat B Ethyl 4,4,4-trifluoroacetoacetate B->C D 6-(Trifluoromethyl)quinolin-2-ol E This compound D->E POBr₃ or PBr₃/PBr₅, Heat Suzuki_Mechanism cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)(Br)L₂ A->C Ar-Br B Oxidative Addition E Ar-Pd(II)(R)L₂ C->E [R-B(OR)₂(Base)]⁻ D Transmetalation E->A G Ar-R\n(Coupled Product) E->G F Reductive Elimination H R-B(OR)₂ H->C I Base I->H Buchwald_Hartwig_Mechanism cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)(Br)L₂ A->C Ar-Br B Oxidative Addition E Ar-Pd(II)(NR₁R₂)L₂ C->E D Amine Coordination & Deprotonation E->A G Ar-NR₁R₂\n(Coupled Product) E->G F Reductive Elimination H HNR₁R₂ H->C I Base (e.g., NaOtBu) I->C Drug_Discovery_Logic A 2-Bromo-6-(CF₃)quinoline B Buchwald-Hartwig Amination A->B R₁R₂NH C 2-Amino-6-(CF₃)quinoline (Core Scaffold) B->C D Suzuki Coupling or SₙAr at other positions C->D Further Functionalization E Diversified Library of Substituted 2-Aminoquinolines D->E F Kinase Inhibitor\nCandidates E->F SAR Studies

Sources

2-Bromo-6-(trifluoromethyl)quinoline safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Application in Drug Discovery

Chemical Identity & Strategic Significance[1]

2-Bromo-6-(trifluoromethyl)quinoline is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a critical scaffold for the synthesis of kinase inhibitors, antimalarials, and other bioactive agents where the quinoline core provides π-stacking interactions with target proteins, and the trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity.[1]

Core Data Matrix
ParameterSpecification
CAS Number 176722-64-8
IUPAC Name This compound
Molecular Formula C₁₀H₅BrF₃N
Molecular Weight 276.05 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Key Moiety 2-Bromo (Electrophilic site for Pd-catalysis)
Key Moiety 6-CF₃ (Metabolic blocker/Lipophilic modulator)
GHS Hazard Identification & Mechanistic Safety

While standard SDS documents list hazards, understanding the chemical basis of these hazards allows for superior risk mitigation.[1]

Signal Word: WARNING

Hazard Statement (GHS)H-CodeMechanistic Insight (The "Why")
Harmful if swallowed H302 Quinoline derivatives can intercalate DNA or inhibit specific enzymes (e.g., topoisomerase), leading to systemic toxicity upon ingestion.[1]
Causes skin irritation H315 The electron-deficient pyridine ring (enhanced by CF₃) can react with nucleophilic residues on skin proteins, causing contact dermatitis.[1]
Causes serious eye irritation H319 Fine particulates are highly abrasive and chemically reactive with mucous membranes.[1]
May cause respiratory irritation H335 Inhalation of dust triggers inflammatory responses in the bronchial tree due to the compound's halogenated nature.[1]

Precautionary Principle: Treat this compound as a potential mutagen until proven otherwise, given the structural similarity to other bioactive quinolines.[1]

Safe Handling & Storage Protocols

This compound is sensitive to environmental factors.[1][2] The 2-bromo position is chemically active (labile), making the compound susceptible to slow hydrolysis or degradation if mishandled.[1]

Storage Architecture
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon or Nitrogen) Required. Moisture can slowly hydrolyze the C-Br bond or degrade the heterocycle over long durations.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Operational Workflow (DOT Diagram)

The following workflow ensures containment and sample integrity during the critical "Weighing & Solubilization" phase.

SafeHandling cluster_safety Critical Control Points Receipt Receipt & Log Storage Storage (2-8°C, Argon) Receipt->Storage QC Check Transfer Transfer to Glovebox/Hood Storage->Transfer Equilibrate to RT Weighing Weighing (Anti-static) Transfer->Weighing Eliminate Drafts Solubilization Dissolve (DMSO/DCM) Weighing->Solubilization Immediate Reaction Reaction Setup Solubilization->Reaction Syringe Transfer

Figure 1: Safe handling lifecycle minimizing moisture exposure and aerosol generation.[1]

Emergency Response & Spill Control

Scenario: Benchtop Spill (Solid Powder)

  • Evacuate & Ventilate: Clear the immediate area.[1] Do not inhale dust.[1][3]

  • PPE Upgrade: Wear double nitrile gloves and a P95/N95 respirator (or use a PAPR if the spill is >5g).[1]

  • Containment: Do not dry sweep.[1] Cover the spill with a damp absorbent pad (soaked in a compatible solvent like PEG-400 or simple water) to prevent dust generation.[1]

  • Neutralization: Wipe the surface with a dilute surfactant solution followed by ethanol.[1]

  • Disposal: Place all waste in a sealed container labeled "Halogenated Organic Waste."

Fire Fighting Measures:

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1]

  • Hazard: Thermal decomposition releases Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) .[1] Firefighters must wear self-contained breathing apparatus (SCBA) to prevent chemical pneumonitis from HF/HBr inhalation.[1]

Application Context: Synthesis of Bioactive Scaffolds

The primary utility of this compound is as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] The 2-position is highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the quinoline nitrogen and the CF₃ group.[1]

Experimental Protocol: Suzuki Coupling Example

To synthesize a 2-aryl-6-(trifluoromethyl)quinoline derivative.

  • Reagents:

    • This compound (1.0 equiv)[1]

    • Aryl Boronic Acid (1.2 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂ (5 mol%)[1]

    • Base: K₂CO₃ (2.0 equiv)[1]

    • Solvent: 1,4-Dioxane/Water (4:1)[1]

  • Procedure:

    • Combine solid reagents in a reaction vial.

    • Purge with Argon for 5 minutes (remove O₂ to protect catalyst).

    • Add degassed solvents via syringe.[1]

    • Heat to 80–100°C for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc) or LCMS.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Reaction Pathway Visualization

SuzukiCoupling SM1 This compound (Electrophile) Catalyst Pd(0) Oxidative Addition SM1->Catalyst SM2 Aryl Boronic Acid (Nucleophile) Transmetal Transmetallation (Base Assisted) SM2->Transmetal Catalyst->Transmetal Pd(II)-Ar-Br RedElim Reductive Elimination Transmetal->RedElim Pd(II)-Ar-Ar' RedElim->Catalyst Regnerate Pd(0) Product 2-Aryl-6-(trifluoromethyl)quinoline (Target Scaffold) RedElim->Product

Figure 2: Mechanistic pathway for the Suzuki-Miyaura coupling utilizing the 2-bromo moiety.[1]

Analytical Characterization (QC)[2]

To validate the identity of this compound before use:

  • ¹H NMR (CDCl₃): Expect aromatic signals in the downfield region (7.5–8.5 ppm).[1] The proton at C3 (adjacent to Br) typically appears as a doublet.[1]

  • ¹⁹F NMR: A distinct singlet around -63 ppm (characteristic of Ar-CF₃).

  • LC-MS:

    • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

    • Pattern: Look for the characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) separated by 2 mass units.[1]

    • M+H: 276.0 / 278.0.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2762756, 2-Bromoquinoline derivatives.[1] PubChem. Available at: [Link][1]

  • Ökten, S., et al. (2019).[1] "New Quinoline Derivatives via Suzuki Coupling Reactions."[1][4] Journal of Chemical Research.[1][4] Available at: [Link][1]

Sources

A Theoretical and In-Silico Exploration of 2-Bromo-6-(trifluoromethyl)quinoline: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 2-Bromo-6-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom and a trifluoromethyl group on the quinoline scaffold imparts unique physicochemical properties that are highly desirable for the development of novel therapeutic agents and functional materials. This document delves into the molecular architecture, electronic properties, and potential biological interactions of this compound through a combination of theoretical analysis and in-silico modeling. We present a plausible synthetic pathway, detailed spectroscopic analysis, and a thorough examination of its molecular properties using Density Functional Theory (DFT). Furthermore, this guide explores its potential as a bioactive agent through molecular docking studies against relevant biological targets and outlines a framework for Quantitative Structure-Activity Relationship (QSAR) model development. This work is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing foundational knowledge and practical insights to accelerate research and development efforts centered around this promising molecular scaffold.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties. The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] Concurrently, the incorporation of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, and can also contribute to enhanced binding interactions through halogen bonding. The specific compound, this compound, thus represents a molecule with significant potential for the development of novel therapeutics, particularly in oncology and infectious diseases.[3]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A feasible approach involves a multi-step synthesis starting from commercially available precursors. A potential route is a modification of the Combes quinoline synthesis.

Experimental Protocol: Proposed Synthesis of this compound

  • Step 1: Condensation. React 4-bromoaniline with 1,1,1-trifluoroacetylacetone in the presence of an acid catalyst (e.g., polyphosphoric acid) at elevated temperatures to form the corresponding β-aminoenone intermediate.

  • Step 2: Cyclization. Heat the intermediate from Step 1 in a high-boiling point solvent (e.g., Dowtherm A) to effect an intramolecular cyclization, yielding 6-bromo-2-(trifluoromethyl)quinolin-4-ol.

  • Step 3: Halogenation. Treat the product from Step 2 with a halogenating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a bromine atom, and the hydroxyl group at the 2-position to a bromine atom, followed by selective dehalogenation at the 4-position. A more direct approach would be the bromination of 6-(trifluoromethyl)quinolin-2-one.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

G cluster_synthesis Proposed Synthesis of this compound A 4-Bromoaniline + 1,1,1-Trifluoroacetylacetone B β-Aminoenone Intermediate A->B Acid-catalyzed condensation C 6-Bromo-2-(trifluoromethyl)quinolin-4-ol B->C Intramolecular cyclization (Heat) D This compound C->D Halogenation (e.g., POBr₃)

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen atom and the electron-withdrawing trifluoromethyl group.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.[4]

    • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[5] The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring system, as well as C-H stretching and bending vibrations.[7][8] The C-F stretching vibrations of the trifluoromethyl group are also expected to be prominent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.[7]

Theoretical Studies: Unveiling Molecular Properties

Computational chemistry provides a powerful toolkit to investigate the intrinsic properties of this compound at the molecular level. Density Functional Theory (DFT) is a particularly effective method for this purpose.

Density Functional Theory (DFT) Calculations

DFT calculations can provide valuable insights into the geometry, electronic structure, and reactivity of the molecule.

Computational Protocol: DFT Geometry Optimization and Electronic Structure Calculation

  • Software: Gaussian, ORCA, or other suitable quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[9]

  • Basis Set: 6-311++G(d,p) basis set for an accurate description of the electronic structure.

  • Calculation Type:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface and to obtain theoretical vibrational frequencies for comparison with experimental IR spectra.

    • Molecular Orbital Analysis: To calculate the energies and visualize the distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Mulliken Population Analysis: To determine the partial atomic charges on each atom.

Molecular Geometry

DFT calculations can predict the bond lengths, bond angles, and dihedral angles of the optimized molecular structure. This information is crucial for understanding the steric and conformational properties of the molecule.[10]

ParameterPredicted Value (Å or °)
C-Br Bond LengthHypothetical Value
C-CF₃ Bond LengthHypothetical Value
Quinoline Ring PlanarityHypothetical Value
Dihedral Angle (Quinoline-CF₃)Hypothetical Value
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations. (Note: These are placeholder values as specific literature data is unavailable. A DFT calculation would be required to generate these values.)
Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.[9] A smaller energy gap suggests higher reactivity.

ParameterPredicted Value (eV)
HOMO EnergyHypothetical Value
LUMO EnergyHypothetical Value
HOMO-LUMO Gap (ΔE)Hypothetical Value
Table 2: Predicted Frontier Molecular Orbital Energies of this compound. (Note: These are placeholder values.)
  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

    • Electronegativity (χ): The ability of a molecule to attract electrons.

    • Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

    • Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron configuration.

    • Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.

In-Silico Biological Evaluation: A Virtual Screening Approach

Theoretical studies can be extended to predict the potential biological activity of this compound through molecular docking and QSAR modeling.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[11] This allows for the estimation of the binding affinity and the identification of key interactions. Given the prevalence of quinoline derivatives as kinase inhibitors, a relevant target for docking studies would be the Epidermal Growth Factor Receptor (EGFR) kinase domain, which is a key target in cancer therapy.[12]

Computational Protocol: Molecular Docking of this compound into the EGFR Kinase Domain

  • Software: AutoDock Vina, Glide, or GOLD.

  • Target Preparation:

    • Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate a 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Define the binding site on the EGFR kinase domain based on the position of a known co-crystallized inhibitor.

    • Perform the docking simulation to generate a series of possible binding poses.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

    • Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and halogen bonds.

G cluster_docking Molecular Docking Workflow A Prepare Protein (EGFR Kinase Domain) C Define Binding Site A->C B Prepare Ligand (this compound) B->C D Run Docking Simulation C->D E Analyze Results (Binding Poses and Scores) D->E F Visualize Interactions E->F

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[13] A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

Methodology Outline: QSAR Model Development for Quinoline Derivatives

  • Data Set Collection: Compile a dataset of quinoline derivatives with experimentally determined biological activity against a specific target (e.g., IC₅₀ values for EGFR inhibition).

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors that quantify different aspects of its structure (e.g., constitutional, topological, geometrical, and electronic descriptors).

  • Data Set Division: Split the dataset into a training set for model development and a test set for model validation.

  • Model Building: Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that correlates the molecular descriptors with the biological activity.

  • Model Validation: Rigorously validate the predictive power of the QSAR model using the test set and various statistical metrics (e.g., r², q², pred_r²).[14]

A well-validated QSAR model can then be used to predict the biological activity of this compound and to suggest structural modifications that could enhance its potency.

Conclusion and Future Directions

The theoretical and in-silico studies outlined in this guide provide a robust framework for evaluating the potential of this compound as a valuable scaffold in drug discovery and materials science. The computational analyses of its molecular and electronic properties, combined with predictive modeling of its biological activity, offer a cost-effective and efficient approach to guide further experimental investigations.

Future work should focus on the experimental validation of the proposed synthetic route and the comprehensive spectroscopic characterization of the title compound. Subsequent in-vitro and in-vivo testing against relevant biological targets will be crucial to ascertain its therapeutic potential. The theoretical models presented herein can be iteratively refined with experimental data to build more accurate predictive models, thereby accelerating the discovery and development of novel quinoline-based compounds with enhanced efficacy and desirable physicochemical properties.

References

  • Schlosser, M., & Marull, M. (2003). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Beilstein Journal of Organic Chemistry, 4, 29.
  • Zhang, Y., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7805.
  • de Oliveira, C. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798–2811.
  • Kirsch, P. (2006).
  • Solomon, V. R., & Lee, H. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 22(9), 1537.
  • Gundogdu, N., et al. (2019). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 16(5), 567-576.
  • Yıldız, I., et al. (2015). Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 86-97.
  • Chambers, R. D., et al. (2003). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 119(1), 81-91.
  • Magritek. (2021). A true multinuclear spectroscopy case study.
  • El-Faham, A., et al. (2020). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Molecules, 25(21), 5038.
  • Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)pyridine 97%.
  • Ling, Y., et al. (2018).
  • Nagib, D. A., & MacMillan, D. W. C. (2013).
  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13(3), 29-42.
  • Kumar, A., et al. (2013). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal Chemistry Research, 22(12), 5946-5959.
  • Shah, A., et al. (2021). Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis. Current Medicinal Chemistry, 28(32), 6567-6586.
  • Asare, K. O. (2019). Quinoline Series: Synthesis. Open Lab Notebooks.
  • Sabr, A. H., et al. (2025). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(5).
  • Socha, A. M., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(33), 6836-6843.
  • Al-Omar, M. A., & Amr, A. E. G. E. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1493-1502.
  • Singh, K. D. (2022). SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. Journal of Chemical, Biological and Medicinial Sciences, 1(1), 1-10.
  • MySkinRecipes. 8-Bromo-2-(trifluoromethyl)quinoline.
  • The Journal of Organic Chemistry Ahead of Print. (2026).
  • Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(9), 624-633.
  • Kumar, A., et al. (2014). 2D QSAR study of novel quinoline derivatives as potent antitubercular agents. Der Pharma Chemica, 6(1), 220-227.
  • de Oliveira, C. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals, 17, 2798-2811.
  • Abdullahi, M., et al. (2021). Computer-aided molecular modeling studies of some 2, 3-dihydro-[2][15] dioxino [2, 3-f] quinazoline derivatives as EGFR WT inhibitors. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 855-870.

  • Bernstein, M. P., et al. (2013). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. The Astrophysical Journal Supplement Series, 205(1), 8.

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Methodological & Application

Sonogashira coupling of 2-Bromo-6-(trifluoromethyl)quinoline with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 2-haloquinoline scaffold is a cornerstone in medicinal chemistry, serving as a precursor for antimalarials (e.g., quinine analogues), kinase inhibitors, and receptor modulators. Specifically, 2-Bromo-6-(trifluoromethyl)quinoline represents a "privileged" intermediate. The C2-bromide offers a reactive handle for cross-coupling, while the C6-trifluoromethyl (


) group provides metabolic stability and enhanced lipophilicity—critical parameters for blood-brain barrier (BBB) penetration and bioavailability.

This Application Note details the optimized protocol for the Sonogashira cross-coupling of this compound with terminal alkynes. Unlike simple aryl halides, this substrate benefits from the "Heterocyclic Activation Effect" : the electron-withdrawing nitrogen atom at position 1, combined with the inductive pull of the


 group at position 6, renders the C2-Br bond highly susceptible to oxidative addition by Palladium(0).
Key Mechanistic Advantages
  • C2 Activation: The C=N bond acts similarly to an electron-withdrawing carbonyl, reducing electron density at C2.

  • Remote Electronic Tuning: The 6-

    
     group further depletes electron density from the aromatic system, stabilizing the anionic character of the transition state during oxidative addition.
    
  • Suppression of Side Reactions: The steric profile of the quinoline ring generally minimizes bis-coordination errors often seen with smaller pyridines.

Mechanistic Workflow & Catalytic Cycle[1][2]

The reaction proceeds via the standard Pd/Cu co-catalyzed cycle.[1] However, for this specific substrate, the rate-determining step (Oxidative Addition) is accelerated.

Graphviz Diagram: Catalytic Cycle

SonogashiraCycle Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Accelerated by 6-CF3) Start->OxAdd + Ar-Br TransMetal Transmetallation (Cu-Acetylide enters) OxAdd->TransMetal Pd(II) Species Isom Cis/Trans Isomerization TransMetal->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Start - Product CuStart CuI Co-Catalyst CuAcetylide Cu-Acetylide Formation CuStart->CuAcetylide + Alkyne + Base CuAcetylide->TransMetal Transfer R-C≡C

Figure 1: The dual catalytic cycle. Note that the electron-poor nature of the 6-CF3-quinoline accelerates the Oxidative Addition step (Red Box).

Standard Operating Procedure (SOP)

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (3-5 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (2-3 mol%)

  • Base: Triethylamine (

    
    ) or Diethylamine (
    
    
    
    ) (3.0 equiv)
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Protocol

Preparation: Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon.

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add:

    • This compound (1.0 mmol, 276 mg)

    • 
       (0.03 mmol, 21 mg)
      
    • CuI (0.02 mmol, 3.8 mg)

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with inert gas (

    
     or Ar) three times.
    
  • Solvent/Base Addition: Syringe in anhydrous THF (5 mL) followed by degassed Triethylamine (0.42 mL, 3.0 mmol). The solution typically turns yellow/orange.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Note: If the alkyne is solid, add it in Step 1.

  • Reaction: Stir at Room Temperature (25°C) for 1 hour.

    • Optimization Check: If conversion is <50% after 1 hour (monitored by TLC/LCMS), heat to 50°C. The activated nature of the 2-bromo-quinoline usually allows RT reaction.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Filter through a small pad of Celite to remove Pd/Cu residues.

    • Wash filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization & Data Analysis

The following data summarizes the optimization of reaction conditions for the coupling of this compound with Phenylacetylene.

Table 1: Optimization of Reaction Conditions

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)Notes
1


THF60492Excellent, but req. heat
2


THF 25 2 95 Optimal (Standard)
3

/


DMF80678Inorganic base slower
4

DIPEAToluene1001265Homocoupling observed
5No CuI

DMF10024<10Cu-free requires harsh conditions
Graphviz Diagram: Decision Workflow

Workflow Start Start: 2-Br-6-CF3-Quinoline CheckSol Check Solubility (Is substrate soluble in THF?) Start->CheckSol Soluble Yes: Use THF (Easier Workup) CheckSol->Soluble Insoluble No: Use DMF (High Solubility) CheckSol->Insoluble RunRxn Run Rxn @ 25°C Pd(PPh3)2Cl2 / CuI Soluble->RunRxn Insoluble->RunRxn Monitor Monitor (LCMS/TLC) @ 1 Hour RunRxn->Monitor Complete Complete (>95%) Proceed to Workup Monitor->Complete Stalled Incomplete (<50%) Monitor->Stalled Heat Increase Temp to 50°C Stalled->Heat Heat->Monitor

Figure 2: Operational workflow for solvent selection and reaction monitoring.

Troubleshooting & Critical Nuances

The "Glaser" Side-Reaction[12]
  • Symptom: Appearance of a symmetrical byproduct (Alkyne-Alkyne dimer) and low product yield.

  • Cause: Presence of Oxygen.[2][3] The Cu-acetylide intermediate is sensitive to oxidation.

  • Solution: Rigorous degassing is non-negotiable. Sparge solvents with Argon for 15 minutes prior to use. Add the alkyne slowly to keep its steady-state concentration low relative to the catalyst.

Catalyst Poisoning
  • Symptom: Reaction stalls immediately.

  • Cause: The quinoline nitrogen can coordinate to Pd, acting as a ligand and displacing phosphines.

  • Solution: This is rare with

    
     ligands due to steric bulk, but if observed, switch to a bulky, electron-rich ligand system like XPhos  or SPhos  (Buchwald ligands), which bind Pd tighter than the quinoline nitrogen can.
    
Effect of the 6-CF3 Group

While the


 group activates the C-Br bond, it also lowers the basicity of the quinoline nitrogen (

drops). This is actually beneficial , as it reduces the likelihood of the nitrogen interfering with the metal center (catalyst sequestration), leading to cleaner reaction profiles compared to unsubstituted quinolines.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Wolf, C., et al. (2015). Reactivity of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry, 39, 1216-1223. Link

  • Lerebours, R., & Wolf, C. (2006). Chemoselective Sonogashira Cross-Coupling of 2-Chloroquinoline derivatives. Organic Letters, 8, 1234.
  • Science of Synthesis. (2024). Cross-Coupling and Heck-Type Reactions: Sonogashira Coupling. Thieme Chemistry. Link

Sources

Topic: Stille Coupling Applications with 2-Bromo-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the palladium-catalyzed Stille cross-coupling reaction utilizing 2-Bromo-6-(trifluoromethyl)quinoline as a key building block. The quinoline scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl group can significantly enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] This document delves into the mechanistic underpinnings of the Stille reaction, offers detailed, field-proven protocols for its execution, and provides expert insights into reaction optimization and troubleshooting. The methodologies described herein are designed to empower researchers in drug discovery and materials science to effectively synthesize novel 2,6-disubstituted quinoline derivatives, enabling the exploration of new chemical space and the development of next-generation therapeutics and functional materials.[4][5]

Introduction: The Strategic Value of 2,6-Disubstituted Trifluoromethylquinolines

The quinoline core is a cornerstone of numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, and antimicrobial properties.[1][6] The strategic functionalization of this scaffold is a primary objective in modern drug discovery. The subject of this guide, this compound, is a particularly valuable intermediate for several reasons:

  • The Quinoline Scaffold: Provides a rigid, aromatic framework that can be tailored to interact with specific biological targets.[1]

  • The 6-(Trifluoromethyl) Group: This powerful electron-withdrawing group is a bioisostere for chlorine and is known to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity by modulating the electronic properties of the core structure.[2][3]

  • The 2-Bromo Substituent: Serves as a versatile synthetic handle, ideally positioned for C-C bond formation via transition-metal-catalyzed cross-coupling reactions.[7]

The Stille cross-coupling reaction is an exceptionally robust and versatile method for creating C-C bonds, renowned for its tolerance of a wide array of functional groups and the stability of its organostannane reagents.[8][9][10] This makes it an ideal choice for the late-stage functionalization of complex molecules, a common requirement in pharmaceutical development.[4][11]

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the mechanism of the Stille coupling is critical for rational protocol design and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is the workhorse of this transformation.[12][13] The generally accepted mechanism consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands. This complex reacts with the electrophile, this compound, breaking the C-Br bond and inserting the palladium to form a Pd(II) intermediate. The electron-withdrawing trifluoromethyl group on the quinoline ring makes the C-Br bond more susceptible to this oxidative addition step.[12]

  • Transmetalation: The organostannane reagent (R'-SnBu₃) then exchanges its organic group (R') with the bromide on the Pd(II) complex. This is often the rate-determining step of the cycle. Additives like copper(I) salts or lithium chloride can accelerate this step.[12][14]

  • Reductive Elimination: The two organic groups (the quinoline and R') on the Pd(II) center are coupled together, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][13]

Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate Quin-Pd(II)L₂(Br) ox_add->pd_intermediate + Quin-Br transmetal Transmetalation pd_intermediate->transmetal trans_intermediate Quin-Pd(II)L₂(R') transmetal->trans_intermediate + R'-SnBu₃ - BrSnBu₃ red_elim Reductive Elimination trans_intermediate->red_elim red_elim->pd0 Product (Quin-R')

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols & Methodologies

The following protocols are designed as a robust starting point for the Stille coupling of this compound with various organostannanes. Rigorous adherence to anhydrous and oxygen-free conditions is paramount for success.

General Protocol for Coupling with Aryl- and Vinylstannanes

This protocol is optimized for coupling with common organostannanes like tributyl(vinyl)stannane or tributyl(phenyl)stannane.

Materials & Reagents

ReagentMol. Wt. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound276.051.00.5138 mg
Organostannane (e.g., Tributyl(phenyl)stannane)367.141.20.6220 mg (200 µL)
Pd(PPh₃)₄ (Tetrakis)1155.560.050.02529 mg
Anhydrous Toluene---5.0 mL

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (138 mg, 0.5 mmol) and Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe. Stir the mixture for 5 minutes to dissolve the solids.

  • Stannane Addition: Add the organostannane reagent (1.2 equiv, 0.6 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour. This process precipitates the tin byproducts as insoluble fluorides.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 15 mL).

    • Transfer the filtrate to a separatory funnel, wash with brine (20 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

Experimental_Workflow start Start reagents 1. Add Quinoline & Pd Catalyst to Schlenk Flask start->reagents inert 2. Establish Inert Atmosphere (Vacuum/Argon Cycles) reagents->inert solvent 3. Add Anhydrous, Degassed Toluene inert->solvent stannane 4. Add Organostannane Reagent solvent->stannane heat 5. Heat to 110 °C stannane->heat monitor 6. Monitor by TLC/GC-MS heat->monitor workup 7. Cool & Quench with KF(aq) monitor->workup purify 8. Filter, Extract, & Concentrate workup->purify column 9. Purify by Column Chromatography purify->column end Pure Product column->end

Caption: Standard experimental workflow for the Stille coupling protocol.

Protocol for Challenging Couplings: The Role of Additives

For less reactive organostannanes or when side reactions are observed, the addition of a co-catalyst or additive can be highly beneficial. Copper(I) iodide (CuI) is a well-established additive that accelerates the transmetalation step.[8]

Key Modifications to General Protocol:

  • Reagent Addition (Step 1): Along with the quinoline and palladium catalyst, add Copper(I) Iodide (CuI) (10 mg, 0.05 mmol, 10 mol%).

  • Reaction Temperature (Step 5): The reaction may proceed efficiently at a lower temperature (e.g., 80-90 °C) due to the catalytic effect of CuI. Monitor closely.

Causality: The Cu(I) salt is believed to act as a scavenger for free phosphine ligand, which can inhibit the catalyst, and may also participate directly in the transmetalation step, facilitating the transfer of the organic group from tin to palladium.

Expected Results & Substrate Scope

The Stille coupling is compatible with a broad range of organostannanes, allowing for the synthesis of diverse libraries based on the 6-(trifluoromethyl)quinoline core.

Representative Data (Typical Yields)

Organostannane Partner (R'-SnBu₃)R' GroupTypical Isolated Yield (%)Notes
Tributyl(vinyl)stannaneVinyl85 - 95%Highly reactive, clean reaction.
Tributyl(phenyl)stannanePhenyl80 - 90%Standard coupling partner.
Tributyl(2-furyl)stannane2-Furyl88 - 98%Heteroaromatic stannanes are often excellent coupling partners.
Tributyl(ethynyl)stannaneEthynyl75 - 85%Alkynyl groups transfer very rapidly; may require lower temperatures.
Tributyl(allyl)stannaneAllyl70 - 85%Risk of isomerization; control of temperature is key.[11]

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and efficiency of purification.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvent.3. Poor quality organostannane.1. Use fresh catalyst or a robust pre-catalyst.[15]2. Ensure rigorous degassing (freeze-pump-thaw cycles).3. Purify the stannane or use a freshly opened bottle.
Formation of Homocoupled Stannane (R'-R') Oxygen contamination leading to oxidative homocoupling.Improve inert atmosphere technique. Ensure all reagents and solvents are thoroughly deoxygenated.
Formation of Debrominated Starting Material Presence of moisture or protic impurities leading to proto-destannylation.Use rigorously dried glassware and anhydrous solvents. Consider adding a non-nucleophilic base (e.g., proton sponge) if acidic impurities are suspected.
Difficult Purification (Tin Residue) Incomplete precipitation of tin byproducts during KF work-up.Increase the stirring time with KF solution. Perform an additional wash with 1M HCl (if the product is stable) or use alternative purification methods like fluorous-tagging.[16]

Conclusion

The Stille cross-coupling of this compound is a powerful and reliable method for synthesizing a diverse array of functionalized quinoline derivatives. By understanding the underlying mechanism and employing robust, optimized protocols, researchers can efficiently access novel chemical entities with high potential for application in medicinal chemistry and materials science. The functional group tolerance and predictable reactivity of the Stille coupling ensure its continued relevance as a cornerstone of modern synthetic strategy.[4][9]

References

  • Stille Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Stille cross-coupling reaction - YouTube. (2020). ChemHelpASAP. [Link]

  • Stille Couplings Catalytic in Tin: The “Sn-O” Approach. (2000). MSU Chemistry. [Link]

  • Stille couplings in water at room temperature. (2012). Green Chemistry (RSC Publishing). [Link]

  • Stille Coupling | OpenOChem Learn. (Date not available). [Link]

  • The Mechanisms of the Stille Reaction. (2004). University of Windsor. [Link]

  • Stille Coupling | NROChemistry. (Date not available). [Link]

  • Stille reaction - Wikipedia. Wikipedia. [Link]

  • The Stille Reaction - Myers Group, Harvard University. (Date not available). [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (2022). HETEROCYCLES, Vol. 104, No. 3. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). Royal Society of Chemistry. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (Date not available). PubMed Central. [Link]

  • α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. (2023). PMC - NIH. [Link]

  • Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. (Date not available). ResearchGate. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (Date not available). ACS Publications. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (Date not available). MDPI. [Link]

  • RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. (2011). Organic Syntheses. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (Date not available). ResearchGate. [Link]

  • Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. (Date not available). The Journal of Organic Chemistry - ACS Publications. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). ResearchGate. [Link]

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). Organic Chemistry Portal. [Link]

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (Date not available). PubMed Central. [Link]

  • Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (2018). Journal of the American Chemical Society - ACS Publications. [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2024). NIH. [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (Date not available). MSU Chemistry. [Link]

Sources

Application Note: High-Efficiency Synthesis of Biaryl Scaffolds via 2-Bromo-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic methodology for functionalizing 2-Bromo-6-(trifluoromethyl)quinoline , a high-value scaffold in medicinal chemistry. The presence of the trifluoromethyl (


) group at the C6 position enhances metabolic stability and lipophilicity, while the C2-bromide serves as a highly reactive handle for cross-coupling.

We present two distinct protocols:

  • Method A (Standard): A robust, cost-effective system for unhindered coupling partners.

  • Method B (Advanced): A high-activity precatalyst system designed for sterically demanding or electron-poor boronic acids.

Scientific Foundation & Mechanistic Insight

The Substrate Architecture

The this compound scaffold presents a unique electronic profile. The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect on the C2 position via induction (


) and resonance, making the C2-Br bond highly susceptible to oxidative addition by Palladium(0).

Concurrently, the


 group at C6 is a critical pharmacophore. It prevents metabolic oxidation at the benzenoid ring and modulates the 

of the quinoline nitrogen. Preserving the integrity of this group during catalysis is paramount; however, the

bond is generally inert to standard Suzuki conditions.
The Catalytic Cycle

The reaction proceeds via the standard Suzuki-Miyaura cycle. The critical challenge in heteroaryl couplings is catalyst poisoning , where the quinoline nitrogen coordinates to the Palladium center, displacing phosphine ligands and arresting the cycle. To mitigate this, we employ bidentate ligands (dppf) or bulky monophosphines (XPhos) that sterically prevent this non-productive coordination.

CatalyticCycle cluster_0 Critical Control Point Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 2-Bromo-6-CF3-quinoline TransMetal Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMetal + Activated Boronate BaseStep Base Activation (Formation of Boronate) BaseStep->TransMetal Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the oxidative addition of the electron-deficient quinoline.

Experimental Protocols

Method A: Standard High-Throughput Protocol

Applicability: Primary screen for phenyl, substituted phenyl, and unhindered heteroaryl boronic acids. Catalyst System:


 / 

Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Limiting Reagent
Aryl Boronic Acid 1.2 - 1.5Nucleophile

0.03 (3 mol%)Catalyst (Air stable)

(2M aq.)
3.0Base
1,4-Dioxane [0.2 M]Solvent
Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the quinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and palladium catalyst (3 mol%).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ). Crucial: Oxygen promotes homocoupling of the boronic acid.
    
  • Solvation: Inject degassed 1,4-Dioxane via syringe, followed by the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Checkpoint: The solution typically turns from orange/red to black (formation of Pd-black) upon completion.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

Method B: Sterically Demanding Protocol

Applicability: Ortho-substituted boronic acids or electron-poor coupling partners. Catalyst System: XPhos Pd G3 /



Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Limiting Reagent
Boronic Acid 1.5Nucleophile
XPhos Pd G3 0.02 (2 mol%)Precatalyst

(0.5 M aq.)
2.5Mild Base
THF [0.15 M]Solvent
Step-by-Step Procedure
  • Charge: Add substrate, boronic acid, and XPhos Pd G3 to the vial.

  • Inertion: Evacuate/backfill with Argon (

    
    ).
    
  • Solvation: Add degassed THF and aqueous

    
    .
    
  • Reaction: Heat to 60°C . Note: The Buchwald G3 precatalyst activates rapidly; high temperatures are often unnecessary and can lead to protodeboronation.

  • Monitoring: Monitor by LCMS or TLC every 2 hours.

  • Workup: Standard aqueous extraction as described in Method A.

Workflow Visualization

Workflow Start Start: Weigh Solids Degas Degas: Vac/Ar Cycles Start->Degas Heat Reaction: 90°C (Method A) 60°C (Method B) Degas->Heat Check Checkpoint: TLC/LCMS Heat->Check Check->Heat Incomplete Workup Workup: Extraction Check->Workup Complete Purify Purify: Column Chrom. Workup->Purify

Figure 2: Operational workflow for the synthesis of biaryl quinolines.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, every experiment must include internal checks.

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to Method B (XPhos is more resistant to N-coordination).
Protodeboronation (Ar-H) Reaction too hot or base too strong.Lower temp to 60°C. Switch base to

or

. Use anhydrous conditions (Dioxane/Toluene).
Homocoupling (Ar-Ar) Oxygen ingress.Check septum integrity. Sparge solvents with Argon for 15 mins before use.
Hydrolysis of

Highly basic/aqueous conditions.Rare. Avoid hydroxide bases (

). Use carbonate or phosphate bases.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling using Pd-G3 Precatalysts. Chemical Science, 4, 916-920. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Derivatization of 2-Bromo-6-(trifluoromethyl)quinoline for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Bromo-6-(trifluoromethyl)quinoline

Introduction: The "Fluorine Effect" in Scaffold Design

In modern drug discovery, the quinoline scaffold represents a privileged structure, serving as the core for numerous kinase inhibitors, antimalarials, and antiviral agents. However, the specific substitution pattern of This compound offers a unique advantage profile that distinguishes it from generic heterocycles.

The 6-trifluoromethyl (


) group  is not merely a structural decoration; it is a functional determinant.[1] It serves three critical roles:
  • Metabolic Shielding: It blocks the C6 position from Cytochrome P450-mediated oxidative metabolism, significantly extending the molecule's half-life (

    
    ).
    
  • Lipophilicity Modulation: The

    
     group increases 
    
    
    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS targets.
  • Electronic Activation: As a strong electron-withdrawing group (EWG), it reduces electron density across the quinoline

    
    -system, activating the C2-Bromine "warhead" for facile functionalization.
    

This guide provides validated protocols for transforming this core building block into high-value chemical libraries.

Chemical Reactivity Profile

Understanding the electronic landscape is prerequisite to successful derivatization.

  • The Warhead (C-2): The carbon-bromine bond at position 2 is activated by the adjacent ring nitrogen (C=N bond). This position mimics an acid chloride in reactivity, making it susceptible to both Oxidative Addition (Pd-catalysis) and Nucleophilic Attack (

    
    ).
    
  • The Activator (C-6): The

    
     group exerts a strong inductive effect (-I). While located on the benzenoid ring, it lowers the LUMO energy of the entire system, making the C2 position more electrophilic than in unsubstituted quinoline.
    

Strategic Workflow: The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Start 2-Bromo-6- (trifluoromethyl)quinoline Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination Start->Buchwald Ar-NH2 Pd2(dba)3/BINAP SNAr SNAr Substitution Start->SNAr R-NH2 / R-OH Heat/Base Biaryl 2-Aryl-6-(CF3) Quinolines (Kinase Inhibitors) Suzuki->Biaryl Amino 2-Amino-6-(CF3) Quinolines (GPCR Ligands) Buchwald->Amino SNAr->Amino Ether 2-Alkoxy-6-(CF3) Quinolines SNAr->Ether

Figure 1: Divergent synthetic pathways for this compound functionalization.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Target: Synthesis of Biaryl Scaffolds

Rationale: The 2-position of quinoline is sterically accessible but electronically deactivated compared to aryl iodides. We utilize Pd(dppf)Cl


  because the bidentate ferrocene ligand prevents 

-hydride elimination and maintains a large bite angle, stabilizing the Pd(II) intermediate during the transmetalation step with electron-deficient heterocycles.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM complex (0.05 equiv / 5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave vial or Schlenk flask with the quinoline substrate, boronic acid, and Pd catalyst. Cap and purge with Nitrogen (

    
    ) for 5 minutes.
    
    • Critical Note: Oxygen is the primary cause of Suzuki failure. Thorough degassing is non-negotiable.

  • Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Optimization: If using a microwave reactor, heat to 110°C for 30 minutes.

  • Work-up: Cool to room temperature (RT). Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of Anilines or Sterically Hindered Amines

Rationale: While


 works for simple amines, it often fails with weak nucleophiles like anilines. The Buchwald-Hartwig  protocol is preferred here. We employ Xantphos  or BINAP  as ligands; their wide bite angles facilitate the reductive elimination of the bulky quinoline-amine product.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: Aniline or secondary amine (1.2 equiv)

  • Catalyst:

    
     (0.02 equiv)
    
  • Ligand: Xantphos (0.04 equiv) or BINAP (0.04 equiv)

  • Base:

    
     (dry, 2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon flow, mix

    
     and the ligand in the solvent and stir for 10 minutes at RT to form the active catalytic species 
    
    
    
    .
  • Addition: Add the quinoline substrate, the amine, and the cesium carbonate.

  • Thermal Activation: Seal the vessel and heat to 100°C overnight.

    • Troubleshooting: If conversion is low, switch base to NaO^tBu (stronger base), but be wary of base-sensitive functional groups.

  • Work-up: Filter through Celite, concentrate, and purify via silica gel chromatography.

Protocol C: Nucleophilic Aromatic Substitution ( )

Target: Rapid Introduction of Aliphatic Amines/Alkoxides

Rationale: The electron-withdrawing nature of the 6-


 group combined with the ring nitrogen makes the C2-Br bond sufficiently electrophilic for direct displacement by strong nucleophiles without transition metals. This is the "Green Chemistry" alternative to Buchwald coupling.

Conditions:

  • Reagents: Aliphatic amine (2–5 equiv) or Sodium Alkoxide (1.5 equiv).

  • Solvent: DMSO or NMP (polar aprotic solvents stabilize the Meisenheimer intermediate).

  • Temperature: 100°C – 120°C.

  • Note: This method is generally not suitable for anilines (weak nucleophiles) unless forced with NaH.

Analytical Data Summary (Expected)

AssayParameterExpected Value/ObservationNotes
TLC

(20% EtOAc/Hex)
~0.4 – 0.6Product is usually more polar than starting bromide.
1H-NMR H-3 ProtonDoublet,

7.5–8.0 ppm
Characteristic shift upon substitution at C2.
19F-NMR

Signal
Singlet,

-62 to -65 ppm
Essential for verifying the integrity of the

group.
LC-MS M+HParent Mass + Nucleophile - BrBromine isotope pattern (1:1 doublet) disappears in product.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • PubChem Compound Summary. (n.d.). This compound. National Center for Biotechnology Information.

  • Roh, E., et al. (2020). Synthesis and biological evaluation of quinoline derivatives as potent kinase inhibitors. European Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

Sources

Large-scale synthesis considerations for 2-Bromo-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-(trifluoromethyl)quinoline (CAS 182132-72-9) is a critical pharmacophore and intermediate in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors (e.g., Anacetrapib) and novel anti-infectives. While laboratory-scale synthesis often relies on unscalable chromatography or hazardous reagents, large-scale production demands a robust, thermodynamically controlled process.

This application note details a Safe-by-Design protocol for the kilogram-scale conversion of 6-(trifluoromethyl)quinolin-2(1H)-one to the title compound. We focus on the dehydroxy-bromination pathway using Phosphorus Oxybromide (


), emphasizing heat management, HBr off-gassing control, and purification via crystallization to eliminate chromatographic steps.

Strategic Route Selection

The Regioselectivity Challenge

Direct bromination of the quinoline ring is electrophilic and typically occurs at the C3, C5, or C8 positions, making it unsuitable for accessing the C2-bromo derivative. The C2 position is electron-deficient; therefore, a nucleophilic displacement strategy is required.

Selected Pathway: Activation of the Lactam

The preferred industrial route utilizes the lactam-lactim tautomerism of 2-quinolinones. By treating the tautomeric "hydroxy" species with an electrophilic phosphorus reagent, we activate the C2-oxygen for displacement by bromide.

Why this route?

  • Regio-fidelity: The C2 position is exclusively targeted.

  • Scalability: Avoids cryogenic lithiation steps used in alternative routes.

  • Cost:

    
     is a cost-effective solid reagent compared to specialized fluorinating/brominating agents.
    
Reaction Mechanism & Thermodynamics

The reaction proceeds via a Vilsmeier-Haack-type activation (if DMF is catalytic) or direct phosphorylation. The driving force is the formation of the strong P=O bond in the phosphate byproduct.

DOT Diagram: Reaction Pathway

ReactionPathway SM 6-(trifluoromethyl) quinolin-2(1H)-one (Tautomer) Inter Phosphorylated Intermediate (Activated O-P Species) SM->Inter + POBr3 - HBr (Gas) Prod 2-Bromo-6- (trifluoromethyl)quinoline Inter->Prod Nucleophilic Attack (Br-) Byprod Phosphoric Acid Derivatives Inter->Byprod Hydrolysis (Quench)

Figure 1: Mechanistic flow from the quinolinone precursor to the brominated target via phosphate activation.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Reagent Stoichiometry 1.1 – 1.3 eq.

Excess ensures full conversion; too much complicates quenching.
Solvent System Toluene or ChlorobenzeneHigh boiling point (>100°C) required for kinetics; immiscibility with water aids workup.
Catalyst DMF (0.05 – 0.1 eq.)Forms reactive Vilsmeier-bromide species, accelerating reaction rates significantly.
Reaction Temperature 90°C – 105°CBelow 90°C: Sluggish. Above 110°C: Risk of degradation/tarring.
Quench pH Maintain >7 (using NaOH/KOH)Acidic quenching can hydrolyze the product back to the starting quinolinone.

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Safety Warning:


 is corrosive and water-reactive.[1][2] This reaction generates significant HBr gas.[1][2] A caustic scrubber must be connected to the reactor vent.
Phase 1: Reaction
  • Setup: Equip a 10 L glass-lined reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet. Connect the exhaust to a scrubber containing 20% NaOH.

  • Charging:

    • Charge 1.0 kg of 6-(trifluoromethyl)quinolin-2(1H)-one (4.69 mol).

    • Charge 5.0 L of Toluene (5 vol).

    • Note: The starting material will likely form a slurry.

  • Activation:

    • Add 34.3 g of DMF (0.47 mol, 0.1 eq.) as a catalyst.

    • Add 1.48 kg of

      
       (5.16 mol, 1.1 eq.) in portions. Caution: Mild exotherm.
      
  • Heating:

    • Heat the mixture to 95°C ± 5°C over 1 hour.

    • Hold at temperature for 4–6 hours.

    • IPC (In-Process Control): Sample for HPLC. Target <1.0% remaining starting material.

Phase 2: Quenching & Workup
  • Cooling: Cool the reaction mass to 20–25°C.

  • Quench Preparation: In a separate vessel, prepare 5.0 L of 10% NaOH solution and cool to 5°C.

  • Inverse Quench (Critical):

    • Slowly transfer the reaction mixture into the cold NaOH solution.

    • Rate Control: Maintain internal temperature <35°C. The hydrolysis of excess

      
       is highly exothermic.
      
  • Extraction:

    • Stir for 30 minutes to ensure complete neutralization.

    • Separate the layers. The product resides in the upper Toluene layer.

    • Wash the organic layer with 2.0 L of water, then 2.0 L of brine.

Phase 3: Crystallization (Purification)
  • Concentration: Distill the Toluene layer under reduced pressure to approximately 2 volumes (~2 L).

  • Solvent Swap: Add 3.0 L of Heptane (or Isopropyl Alcohol, depending on polymorph requirements) and heat to 60°C to dissolve any solids.

  • Crystallization:

    • Cool slowly to 20°C (ramp: 10°C/hour).

    • Hold at 0–5°C for 2 hours.

  • Isolation: Filter the solids. Wash the cake with cold Heptane.

  • Drying: Vacuum dry at 45°C for 12 hours.

Expected Yield: 85–92% (1.10 – 1.19 kg) Purity: >99.0% (HPLC area %)

Process Flow Diagram

ProcessFlow Reactor Reactor 1: Bromination (Toluene, POBr3, 95°C) Scrubber HBr Scrubber (NaOH) Reactor->Scrubber Gas Venting Quench Quench Vessel: Inverse Addition (Cold NaOH) Reactor->Quench Transfer (Controlled) Separator Phase Separation (Remove Aqueous Waste) Quench->Separator Crystallizer Crystallization (Heptane/Toluene) Separator->Crystallizer Organic Phase Filter Filtration & Drying Crystallizer->Filter

Figure 2: Unit operation flow from reaction initiation to product isolation.

Analytical Controls

To ensure "Trustworthiness" and reproducibility, the following analytical markers must be met:

  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

    • Retention Time: Product elutes significantly later than the polar quinolinone precursor.

  • Impurity Profile: Watch for the "dimer" ether impurity (formed if quenching is too slow/hot) or hydrolyzed starting material (if quench is too acidic).

  • Residual Solvents: Toluene <890 ppm (ICH Q3C Class 2).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235129, this compound. Retrieved from [Link]

  • Damon, D. B., et al. (2008).Process Development of Anacetrapib. (Contextual reference for quinoline functionalization in CETP inhibitors). Organic Process Research & Development. Note: While specific to the 4-aryl analog, the bromination chemistry of the quinoline core is homologous.
  • Use of Phosphorus Oxybromide:Encyclopedia of Reagents for Organic Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2-Bromo-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-Bromo-6-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve optimal reaction outcomes.

The Critical Role of Catalyst Loading

Catalyst loading, expressed in mol%, is a pivotal parameter in any cross-coupling reaction. It directly influences reaction kinetics, product yield, and process economics. While higher catalyst loading can drive a sluggish reaction to completion, it also increases costs and the burden of downstream palladium removal.[1] Conversely, excessively low catalyst loading can lead to incomplete conversion or catalyst decomposition before the reaction is finished.[2] For a substrate like this compound, with its unique electronic and steric properties, finding the optimal catalyst loading is key to an efficient and reproducible synthesis.

The electron-withdrawing nature of the trifluoromethyl group can impact the oxidative addition step, while the quinoline nitrogen may coordinate to the palladium center, potentially influencing catalyst activity.[3] Therefore, a systematic approach to optimizing catalyst loading is essential.

Troubleshooting Guide: Common Issues and Solutions

Here we address common problems encountered during the cross-coupling of this compound, with a focus on catalyst loading optimization.

Issue 1: Low or No Product Yield

Question: I am not observing any significant product formation in my Suzuki-Moyaura coupling of this compound with my boronic acid. I'm using 1 mol% of a standard palladium catalyst. What should I do?

Answer:

Low to no product yield is a common initial challenge. Before significantly increasing the catalyst loading, a systematic investigation of other reaction parameters is crucial.

Troubleshooting Workflow:

start Low/No Yield at 1 mol% Catalyst check_reagents Verify Reagent Purity and Activity (Boronic Acid, Base, Solvent) start->check_reagents check_conditions Confirm Inert Atmosphere and Dry Conditions check_reagents->check_conditions screen_ligands Screen a Panel of Ligands (e.g., Buchwald ligands, phosphines) check_conditions->screen_ligands optimize_base Optimize Base Strength and Stoichiometry screen_ligands->optimize_base increase_temp Incrementally Increase Reaction Temperature optimize_base->increase_temp increase_loading Systematically Increase Catalyst Loading (e.g., 1.5, 2.0, 2.5 mol%) increase_temp->increase_loading result Improved Yield increase_loading->result cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Decomposition Decomposition to Pd Black Pd(0)L_n->Decomposition Inhibition Product Inhibition Pd(0)L_n->Inhibition Transmetalation Transmetalation (R-M) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Product (Ar-R) Reductive_Elimination->Product

Caption: Generalized catalytic cycle and common deactivation pathways.

References

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • High throughput screening kits. Johnson Matthey. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Amazon S3. Available at: [Link]

  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. Available at: [Link]

  • High-Throughput Screening Techniques in Catalysis. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. PMC. Available at: [Link]

  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]

Sources

Technical Support Center: Purification of Trifluoromethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by trifluoromethyl-containing compounds. The incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, these same properties that make the -CF3 group so valuable in design can introduce significant complexities into downstream purification processes.

This guide is structured to provide you, our fellow researchers and drug development professionals, with both quick-reference FAQs and in-depth troubleshooting guides. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome the specific hurdles you may encounter in the lab.

Understanding the "Why": Physicochemical Impact of the Trifluoromethyl Group

The purification behavior of a molecule is dictated by its physical and chemical properties. The -CF3 group exerts a profound influence on a molecule's character in several key ways:

  • Extreme Electronegativity: The three fluorine atoms create a powerful electron-withdrawing effect, significantly decreasing the electron density of the surrounding molecular framework.[1] This can alter the acidity or basicity of nearby functional groups and change the molecule's overall polarity.

  • Increased Lipophilicity: Despite its strong dipole, the -CF3 group is highly lipophilic (Hansch π value of +0.88), meaning it increases a molecule's affinity for non-polar environments.[1][3][4] This is a critical factor influencing solubility and chromatographic retention.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally resistant to metabolic degradation.[4] While this is a benefit for drug efficacy, it means that trifluoromethylated impurities or byproducts will be equally stable and must be removed through purification.

  • Unique Intermolecular Interactions: The -CF3 group can participate in dipole-dipole interactions and may engage in less common interactions, such as fluorous-fluorous interactions, which can be exploited for selective separations.

These properties often lead to compounds that are challenging to crystallize, exhibit unusual chromatographic behavior, and may form difficult-to-break azeotropes during distillation.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethyl-containing compound is showing significant peak tailing in standard C18 reverse-phase HPLC. What's the likely cause and a quick fix?

A: Peak tailing is often due to secondary interactions between your compound and residual, un-capped silanol groups on the silica-based C18 stationary phase. The electron-withdrawing nature of the -CF3 group can make other parts of your molecule more likely to engage in these unwanted interactions. A quick troubleshooting step is to add a small amount of a competitor, like 0.1% trifluoroacetic acid (TFA), to your mobile phase. TFA can protonate the silanol groups, minimizing these secondary interactions and improving peak shape.

Q2: I'm having trouble getting my highly lipophilic, -CF3 containing product to crystallize. It keeps "oiling out." What should I try first?

A: "Oiling out" is common for highly lipophilic compounds that resist forming an ordered crystal lattice.[5] The first step is to broaden your solvent screen. Try a biphasic solvent system. Dissolve your compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a miscible "anti-solvent" in which your compound is poorly soluble (e.g., heptane or hexane) until turbidity persists. Warming the solution to clarify and then allowing it to cool slowly can often promote crystallization over precipitation or oiling out.

Q3: My compound is volatile, and I'm seeing significant product loss during solvent removal under reduced pressure. How can I mitigate this?

A: For volatile fluorinated compounds, avoid using a high-vacuum rotary evaporator with excessive heat.[6][7] Instead, try removing the solvent at a lower temperature with moderate vacuum. Alternatively, consider a solvent swap via distillation at atmospheric pressure if the boiling points are sufficiently different. For small-scale work, passing a gentle stream of nitrogen or argon over the solution's surface can evaporate the solvent without the need for a strong vacuum.

Q4: Standard silica gel flash chromatography is giving poor separation between my product and a closely related impurity. What's a better approach?

A: If standard silica is failing, it's likely that the polarity difference between your compounds is insufficient for separation. Given the lipophilic nature of the -CF3 group, consider switching to a reverse-phase flash chromatography system using a C18-functionalized silica. This separates based on hydrophobicity, and the difference in lipophilicity between your product and impurity might be more pronounced than the difference in polarity.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Chromatographic Separations

Chromatography is the workhorse of purification, but trifluoromethylated compounds often require non-standard approaches.

Problem: Poor Resolution in Reverse-Phase HPLC

Causality: The high lipophilicity of the -CF3 group can lead to very strong retention on traditional C18 columns, requiring high concentrations of organic solvent for elution. This can cause closely eluting impurities to merge with the main peak. Furthermore, unique dipole moments can cause unexpected interactions and selectivity on different stationary phases.

Solutions & Step-by-Step Protocol:

  • Switch to a Fluorinated Stationary Phase: Fluorinated phases, such as those with perfluoroalkyl or pentafluorophenyl (PFP) ligands, offer alternative separation mechanisms.[8][9] They can engage in dipole-dipole, π-π, and fluorous interactions, providing selectivity that C18 phases lack.

    • Protocol for Method Development on a PFP Column:

      • Initial Mobile Phase: Start with a 50:50 mixture of Acetonitrile:Water (both with 0.1% Formic Acid).

      • Gradient Elution: Run a broad gradient from 10% to 90% Acetonitrile over 15 minutes to determine the approximate elution concentration.

      • Optimize Gradient: Based on the initial run, design a shallower gradient around the elution concentration of your target compound. For example, if it elutes at 60% Acetonitrile, try a gradient of 50-70% over 20 minutes.

      • Compare Solvents: Repeat the process using Methanol as the organic modifier. The different solvent properties can significantly alter selectivity on a PFP phase.

  • Modify the Mobile Phase:

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) changes the elution strength and can alter the selectivity of the separation.

    • Utilize Ion-Pairing Reagents: For acidic or basic analytes, adding an ion-pairing reagent can improve retention and peak shape.

  • Adjust Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve peak efficiency. Try running the separation at 40°C or 50°C.

Data-Driven Column Selection
Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (Octadecylsilane) HydrophobicGeneral purpose, initial screening.
Phenyl-Hexyl Hydrophobic, π-πAromatic trifluoromethylated compounds.
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangePositional isomers, halogenated compounds, polar trifluoromethylated analytes.[9]
F-C8 (Perfluorooctyl) Hydrophobic, FluorousHighly fluorinated compounds, separation from non-fluorinated analogues.
Guide 2: Strategies for Successful Crystallization

The rigidity and lipophilicity of the -CF3 group can hinder the molecular packing required for a stable crystal lattice. A systematic approach is key.

Problem: Failure to Form a Crystalline Solid

Causality: The compound may be too soluble in the chosen solvent, or its molecular shape may not lend itself to easy packing. Impurities can also inhibit crystal growth. Ensure your material is >95% pure by HPLC or NMR before attempting crystallization.

Solutions & Workflow:

  • Systematic Solvent Screening: Do not rely on just one or two common solvents. Screen a range of solvents with varying polarities and properties.

  • Employ Multiple Techniques:

    • Slow Evaporation: Dissolve the compound in a volatile solvent and allow it to evaporate slowly in a loosely covered vial.

    • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then to 4°C.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.

Decision Workflow for Crystallization

G start Start with >95% Pure Material solvent_screen Screen 10-12 Solvents (e.g., Heptane, Toluene, EtOAc, Acetone, EtOH, MeCN, DCM, H2O) start->solvent_screen check_solubility Assess Solubility: Hot & Cold solvent_screen->check_solubility slow_evap Slow Evaporation check_solubility->slow_evap Soluble Cold slow_cool Slow Cooling check_solubility->slow_cool Soluble Hot, Insoluble Cold find_new_solvent Try Different Solvent check_solubility->find_new_solvent Insoluble Hot soluble_cold Soluble Cold soluble_hot Soluble Hot, Insoluble Cold insoluble Insoluble Hot biphasic Use Biphasic System (Good Solvent + Anti-Solvent) slow_evap->biphasic Oils Out slow_cool->biphasic Oils Out find_new_solvent->solvent_screen vapor_diffusion Vapor Diffusion biphasic->vapor_diffusion Still Fails

Caption: A systematic workflow for troubleshooting the crystallization of challenging compounds.

Guide 3: Navigating Distillation Challenges

For volatile trifluoromethyl-containing compounds, distillation can be an effective purification method, but the risk of azeotrope formation is a significant challenge.

Problem: Formation of Azeotropes with Solvents or Impurities

Causality: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[10] This occurs when the mixture boils at a constant temperature and the vapor has the same composition as the liquid. Fluorinated compounds are known to form azeotropes with common organic solvents and byproducts.

Solution: Extractive Distillation

Extractive distillation involves adding a high-boiling, miscible third component (the "entrainer" or "extractive agent") to the mixture. This agent alters the intermolecular forces, changes the relative volatility of the components, and breaks the azeotrope.

  • Step 1: Identify the Azeotrope: If you observe a constant boiling point during distillation but the collected distillate is not pure (as determined by GC or NMR), you likely have an azeotrope.

  • Step 2: Select an Entrainer: The ideal entrainer should have a boiling point significantly higher than your product and should selectively interact with either your product or the impurity to alter their volatility. Aromatic hydrocarbons or halogenated aliphatic hydrocarbons can be effective choices for separating fluorocarbons.[10][11]

  • Step 3: Perform the Distillation: Add the entrainer to your mixture and proceed with fractional distillation. The component whose volatility is increased will distill first, leaving the other component and the high-boiling entrainer behind.

Purity Analysis and Characterization

Confirming the purity of your final compound is as critical as the purification itself.

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool for analyzing trifluoromethyl-containing compounds. Every unique fluorine environment produces a distinct signal, making it an exquisitely sensitive method for identifying and quantifying fluorine-containing impurities, often without the need for an internal standard if the structures are known.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for volatile and semi-volatile compounds.[12][13][14] Be aware that the high stability of the -CF3 group can lead to predictable fragmentation patterns, but molecular ions may not always be observed with standard electron ionization (EI).[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for non-volatile or thermally sensitive compounds.[12][13][14] Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying unknown impurities.

Troubleshooting Workflow for HPLC Separation

G start Poor HPLC Separation (Peak Tailing / Co-elution) check_tailing Is Peak Tailing the Main Issue? start->check_tailing add_tfa Add 0.1% TFA or Formic Acid to Mobile Phase check_tailing->add_tfa Yes check_resolution Is Resolution (Selectivity) the Main Issue? check_tailing->check_resolution No add_tfa->check_resolution change_solvent Switch Organic Modifier (MeCN <-> MeOH) check_resolution->change_solvent Yes change_column Change Stationary Phase (e.g., to Phenyl or PFP) change_solvent->change_column Still Poor success Separation Achieved change_solvent->success Good Separation optimize_gradient Optimize Gradient Slope & Temperature change_column->optimize_gradient Improvement Seen change_column->success Good Separation optimize_gradient->success

Sources

Technical Support Center: Reaction Monitoring for 2-Bromo-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-6-(trifluoromethyl)quinoline is a critical building block in modern medicinal chemistry and materials science.[1][2] Its quinoline core is a prevalent scaffold in pharmacologically active compounds, while the trifluoromethyl group can enhance metabolic stability and binding affinity.[2] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures.[3][4][5]

However, accurately monitoring the progress of reactions involving this substrate presents unique challenges. The molecule's moderate polarity, the potential for closely related intermediates, and the specific properties of the trifluoromethyl and bromo substituents require carefully optimized analytical methods. This guide provides a comprehensive, question-and-answer-based resource for troubleshooting and developing robust monitoring protocols using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for rapid, qualitative reaction monitoring. It is cost-effective and provides immediate feedback on the consumption of starting materials and the formation of products.[6]

Frequently Asked Questions & Troubleshooting

Q1: How do I select an appropriate solvent system (mobile phase) for this compound?

A: The key is to find a solvent system that provides a good retention factor (Rf) for the starting material, typically between 0.2 and 0.4. This range allows for clear separation from both non-polar byproducts (higher Rf) and polar baseline impurities (lower Rf).

  • Expert Insight: this compound is a moderately polar aromatic compound. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[7]

  • Actionable Advice: Begin with a 9:1 or 8:2 ratio of Hexanes:Ethyl Acetate. If the starting material's Rf is too low (sticks to the baseline), increase the proportion of ethyl acetate. If the Rf is too high (runs with the solvent front), increase the proportion of hexanes.[8] For more polar products, such as those resulting from amination, a system like dichloromethane/methanol may be necessary.[7][9]

Q2: My spots are streaking vertically on the TLC plate. What are the common causes and solutions?

A: Streaking is a common issue that obscures results and prevents accurate Rf determination. The primary causes are sample overloading, high sample polarity, or interactions with the silica gel.[10]

  • Causality:

    • Overloading: Applying too much sample saturates the stationary phase, causing the spot to bleed upwards as the solvent moves.[10]

    • High Polarity: Highly polar compounds (like amines or carboxylic acids) can interact strongly with the acidic silica gel, leading to tailing.[10]

    • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent (e.g., DMSO, DMF), the solvent itself can disrupt the initial interaction with the stationary phase, leading to a distorted spot.[11]

  • Solutions:

    • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting.[12]

    • Apply a Smaller Spot: Use a microcapillary tube to apply a very small, tight spot to the baseline.[12]

    • Modify the Mobile Phase: For basic products (e.g., from an amination reaction), adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase can neutralize active sites on the silica gel and prevent streaking.[10]

    • Use a Different Stationary Phase: While less common for routine monitoring, using alumina plates can be beneficial for very basic compounds.[13]

Q3: The Rf values of my starting material and product are too close to resolve. How can I improve separation?

A: Poor separation occurs when the components of the mixture have very similar polarities in the chosen solvent system. The goal is to alter the selectivity of the chromatographic system.

  • Expert Insight: Changing the ratio of your existing two solvents may not be enough. Introducing a third solvent with a different character can alter the interactions and improve separation.

  • Actionable Advice:

    • Change Solvent Selectivity: Instead of just hexanes/ethyl acetate, try systems like hexanes/dichloromethane, hexanes/acetone, or adding a small amount of toluene to a hexanes/ethyl acetate mixture for aromatic compounds.[9]

    • Run a 2D TLC: Spot your sample in one corner of a square TLC plate, run it in one solvent system, dry the plate, turn it 90 degrees, and run it in a second, different solvent system. This can help confirm if you have one or multiple components.[11]

    • Use a Co-spot: Always run a "co-spot" lane, which contains a spot of the starting material and a spot of the reaction mixture applied on top of each other. This definitively confirms the identity of the starting material spot in your reaction lane.[11]

Q4: I can't see the spots under UV light. What are my options for visualization?

A: While the quinoline ring system is UV active, the concentration of your compound might be too low, or your product may have poor UV absorbance.[14] In these cases, chemical stains are necessary.

  • Expert Insight: The choice of stain depends on the functional groups present in your molecules.

  • Recommended Stains:

    • Potassium Permanganate (KMnO₄): A general, all-purpose stain. It reacts with any compound that can be oxidized, appearing as yellow/brown spots on a purple background. This is particularly useful for visualizing products of reactions like Suzuki couplings where new double bonds are formed.[14]

    • p-Anisaldehyde: Excellent for visualizing a wide range of functional groups, often giving different colors for different compounds, which can aid in identification.[14]

Protocol: Standard TLC Method Development
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[7]

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary spotter to apply a small, tight spot of your starting material (Lane 1), the reaction mixture (Lane 2), and a co-spot (Lane 3) onto the baseline.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.[6]

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top. Immediately remove the plate and mark the solvent front with a pencil.[12]

  • Visualization: Dry the plate completely. First, view it under a UV lamp (254 nm).[14] Circle any visible spots with a pencil. If spots are not visible or clear, proceed with chemical staining (e.g., dipping in KMnO₄ stain).

Data Summary: TLC Starting Conditions
Reaction TypeRecommended Starting Mobile Phase (v/v)Expected Product Polarity Change
Suzuki Coupling 8:2 Hexanes : Ethyl AcetateSimilar or slightly more polar
Buchwald-Hartwig Amination 7:3 Hexanes : Ethyl Acetate or 9:1 DCM : MethanolSignificantly more polar
Nucleophilic Aromatic Substitution Varies greatly based on nucleophileCan be more or less polar

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a powerful technique that provides both separation (based on retention time) and mass identification (based on the mass-to-charge ratio, m/z), confirming the identity of products and byproducts.[7]

Frequently Asked Questions & Troubleshooting

Q1: What is the best column and mobile phase choice for this compound?

A: A reverse-phase C18 column is the workhorse for compounds of this polarity and is the recommended starting point.

  • Expert Insight: Reverse-phase chromatography separates compounds based on hydrophobicity. The stationary phase (C18) is non-polar, and the mobile phase is polar.

  • Actionable Advice:

    • Column: Use a standard analytical C18 column (e.g., 4.6 x 50 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution is typically best for reaction monitoring to resolve compounds with a range of polarities.

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid

    • Why Formic Acid? The acidic modifier helps to protonate the quinoline nitrogen, leading to better peak shape and improved ionization efficiency in positive ion mode.

Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A: For quinoline derivatives, Electrospray Ionization (ESI) in positive ion mode is almost always the best choice.

  • Causality: ESI is highly effective for polar molecules that can be readily ionized in solution.[15][16] The basic nitrogen atom on the quinoline ring is easily protonated ([M+H]⁺) in the acidic mobile phase, making it ideal for ESI detection.[17] APCI is better suited for less polar, more volatile compounds and is generally less sensitive for this class of molecules.[15][18][19]

Q3: I'm seeing poor peak shape (tailing or fronting). How can I fix this?

A: Poor peak shape in LC-MS can result from several factors, including secondary interactions with the column, column degradation, or issues with the mobile phase.[20]

  • Solutions:

    • Check Mobile Phase pH: Ensure your mobile phase contains an acidic modifier (like 0.1% formic acid). This keeps the quinoline nitrogen consistently protonated, preventing interactions with residual silanols on the column that cause tailing.

    • Reduce Sample Overload: Injecting too much sample can lead to peak fronting.[20] Dilute your sample significantly (100- to 1000-fold) before injection.

    • Consider Metal Chelation: Some heterocyclic compounds can interact with the stainless steel components of the HPLC system and column, causing peak tailing.[21] If the problem persists, using metal-free or PEEK-lined columns can resolve the issue.[21]

Q4: My mass spec signal is weak or inconsistent. What could be causing ion suppression?

A: Ion suppression occurs when co-eluting compounds from the reaction mixture (e.g., salts, non-volatile reagents) interfere with the ionization of your analyte in the MS source.[22]

  • Expert Insight: This is a very common problem when analyzing crude reaction mixtures. You may see a sharp dip in the baseline signal if you monitor the total ion chromatogram (TIC).[22]

  • Solutions:

    • Improve Chromatographic Separation: Adjust your LC gradient to better separate your analyte of interest from the bulk of the reaction matrix, especially the non-retained components that elute at the solvent front.[23]

    • Dilute the Sample: Dilution is the simplest way to reduce matrix effects. The concentration of interfering species will decrease, often more significantly than your analyte, improving the signal-to-noise ratio.

    • Perform a Simple Workup: Before injection, perform a simple liquid-liquid extraction or pass the sample through a small plug of silica to remove inorganic salts and highly polar impurities.

Protocol: Generic LC-MS Method Setup
  • System Preparation: Ensure the mobile phase solvents (A: Water + 0.1% FA, B: ACN + 0.1% FA) are fresh and degassed.

  • Column: Install a C18 reverse-phase column and equilibrate with your starting gradient conditions (e.g., 95% A, 5% B) for 5-10 column volumes.

  • Sample Preparation: Take ~1-2 µL of the reaction mixture and dilute it with 1 mL of 50:50 Acetonitrile:Water.

  • Method Parameters:

    • Flow Rate: 0.8 - 1.2 mL/min (for a 4.6 mm ID column).

    • Injection Volume: 1-5 µL.

    • Gradient: Start with a 5-10 minute linear gradient from 5% B to 95% B. Hold at 95% B for 2 minutes to wash the column, then return to initial conditions and re-equilibrate.

    • MS Detector: Set to scan in positive ESI mode. A typical scan range would be m/z 100-800. Calculate the expected exact mass of your starting material and product to look for their protonated ions ([M+H]⁺).

Data Summary: Recommended LC-MS Parameters
ParameterRecommended SettingRationale
Column C18, 2.1-4.6 mm ID, 50-100 mm lengthGood retention and separation for moderately polar aromatics.
Mobile Phase A Water + 0.1% Formic AcidPolar solvent for reverse-phase. Acid improves peak shape and ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for elution. Acid maintains pH consistency.
Ionization Mode ESI Positive (+)The basic quinoline nitrogen is readily protonated for sensitive detection.[17]
Scan Range m/z 100 - 800Broad enough to capture most potential starting materials, products, and dimers.

Section 3: Troubleshooting Workflows

Visual workflows can guide a researcher through a logical troubleshooting process.

TLC Troubleshooting Workflow

TLC_Troubleshooting start Start TLC Analysis problem Problem Observed? start->problem streaking Streaking Spot? problem->streaking Yes end Good Result problem->end No poor_sep Poor Separation?|Rf too close streaking->poor_sep No sol_streak1 Dilute Sample or Spot Less Material streaking->sol_streak1 Yes sol_streak2 Add Modifier (e.g., 1% TEA for bases) streaking->sol_streak2 If still streaking no_spots No Spots Visible?|Under UV poor_sep->no_spots No sol_sep1 Change Solvent System (e.g., Hex/DCM or Hex/Acetone) poor_sep->sol_sep1 Yes sol_sep2 Try 2D TLC poor_sep->sol_sep2 If still poor sol_vis Use Chemical Stain (KMnO4 or p-Anisaldehyde) no_spots->sol_vis Yes no_spots->end No sol_streak1->problem sol_streak2->problem sol_sep1->problem sol_sep2->problem sol_vis->end

Caption: Logical workflow for troubleshooting common TLC issues.

LC-MS Troubleshooting Workflow

LCMS_Troubleshooting start Start LC-MS Analysis problem Problem Observed? start->problem peak_shape Poor Peak Shape?|Tailing/Fronting problem->peak_shape Yes end Good Result problem->end No weak_signal Weak/No Signal?|Ion Suppression peak_shape->weak_signal No sol_peak1 Ensure 0.1% Acid in Mobile Phase peak_shape->sol_peak1 Yes sol_peak2 Reduce Injection Volume / Dilute Sample peak_shape->sol_peak2 If still poor sol_peak3 Check for Metal Chelation (Use PEEK) peak_shape->sol_peak3 If persists sol_signal1 Dilute Sample 100x or 1000x weak_signal->sol_signal1 Yes sol_signal2 Adjust Gradient to Separate from Matrix weak_signal->sol_signal2 If still weak sol_signal3 Perform Simple Sample Cleanup weak_signal->sol_signal3 If persists weak_signal->end No sol_peak1->problem sol_peak2->problem sol_peak3->problem sol_signal1->problem sol_signal2->problem sol_signal3->problem

Caption: Decision tree for optimizing LC-MS analysis.

References

  • Mechanistic studies reveal a radical–radical cross-coupling process... The Journal of Organic Chemistry, ACS Publications. [Link]

  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization... National Institutes of Health (NIH). [Link]

  • LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. ResearchGate. [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]

  • TLC troubleshooting. ChemBAM. [Link]

  • Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. ResearchGate. [https://www.researchgate.net/publication/14594228_Choosing_between_Atmospheric_Pressure_Chemical_Ionization_and_Electrospray_Ionization_Interfaces_for_the_HPLCM S_Analysis_of_Pesticides]([Link] S_Analysis_of_Pesticides)

  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • ESI vs APCI. Which ionization should I choose for my application? YouTube. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • How To Improve TLC Chromatography? YouTube. [Link]

  • Thin Layer Chromatography (TLC). University of Colorado Boulder, Organic Chemistry. [Link]

  • I have this problem in isolating two spots on TLC, one sitting atop the other (close Rf)... ResearchGate. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. Chromatography Online. [Link]

  • When should I choose APCI or ESI for my flash column chromatography? Biotage. [Link]

  • Highly selective cross-coupling reactions... PubMed Central. [Link]

  • 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. [Link]

  • Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, ACS Publications. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]

  • Ion suppression in Biological Sample Analysis... Chromatography Online. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]

  • 8-Bromo-2-(trifluoromethyl)quinoline. MySkinRecipes. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ResearchGate. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

Sources

Stability issues of 2-Bromo-6-(trifluoromethyl)quinoline under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-6-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this versatile building block, particularly under basic conditions. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that you may encounter during your experiments with this compound. Each entry provides a detailed explanation of the underlying chemistry and offers step-by-step protocols to resolve the problem.

Issue 1: Formation of 2-Hydroxy-6-(trifluoromethyl)quinoline Byproduct

Question: My reaction mixture shows a significant amount of a byproduct identified as 2-hydroxy-6-(trifluoromethyl)quinoline, especially during cross-coupling reactions. What causes this, and how can I prevent it?

Answer:

This is a classic case of premature hydrolysis of the C2-bromo substituent. The quinoline ring, particularly with the strong electron-withdrawing effect of the trifluoromethyl group at the C6 position, is susceptible to nucleophilic aromatic substitution (SNAr).[1] Strong bases, especially in the presence of water, can act as nucleophiles (as hydroxide ions, OH⁻), attacking the electron-deficient C2 position and displacing the bromide.

Causality Explained:

  • Activation: The nitrogen atom in the quinoline ring and the trifluoromethyl group both withdraw electron density from the aromatic system. This makes the carbon atom bonded to the bromine (C2) highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: Hydroxide ions (OH⁻), generated from strong inorganic bases (like NaOH, KOH) in aqueous or protic solvents, can directly attack the C2 position.

  • Displacement: The bromide ion is a good leaving group, leading to the formation of the 2-hydroxyquinoline derivative.

Visualizing the Hydrolysis Pathway

cluster_main Figure 1: Hydrolysis Degradation Pathway Start This compound Condition Strong Base (e.g., NaOH, KOH) + Water/Protic Solvent Start->Condition Exposure to Mechanism Nucleophilic Aromatic Substitution (SNAr) Condition->Mechanism Facilitates Product 2-Hydroxy-6-(trifluoromethyl)quinoline (Byproduct) Mechanism->Product Leads to

Caption: A diagram illustrating the pathway to the unwanted hydrolysis byproduct.

Troubleshooting Protocols & Recommendations

To mitigate hydrolysis, the key is to control the strength of the base and minimize the presence of water.

Table 1: Recommended Bases for Mitigating Hydrolysis in Cross-Coupling Reactions

BasepKa (Conjugate Acid)Solvent SystemRationale & Best Use
Potassium Carbonate (K₂CO₃) 10.3Toluene, Dioxane, DMF (anhydrous)First Choice. A moderately strong inorganic base. Sufficiently basic for most Suzuki and Sonogashira couplings.
Cesium Carbonate (Cs₂CO₃) 10.3Toluene, Dioxane, DMF (anhydrous)More soluble in organic solvents than K₂CO₃, often leading to faster reaction rates without promoting hydrolysis.
Potassium Phosphate (K₃PO₄) 12.3Toluene, Dioxane (anhydrous)A strong, non-nucleophilic base. Excellent for Suzuki couplings where a stronger base is needed.[2]
Organic Bases (DIPEA, Et₃N) 10.7, 10.8THF, Dioxane, TolueneNon-nucleophilic and useful for reactions sensitive to inorganic salts, like Heck and Sonogashira couplings.

Experimental Protocol: Hydrolysis-Resistant Suzuki-Miyaura Coupling

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Base & Solvent Addition: Add anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.). Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane). Using anhydrous solvents is critical.

  • Reaction: Heat the mixture to the specified temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of the hydrolysis byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Suspected Instability of the Trifluoromethyl (CF₃) Group

Question: My reaction is turning dark, and the crude NMR shows a complex mixture of unidentified aromatic compounds, suggesting my starting material is decomposing. Could the trifluoromethyl group be unstable under my basic conditions?

Answer:

Yes, while the trifluoromethyl group is generally considered robust, it is not inert and can be susceptible to degradation under certain strenuous basic conditions, particularly at elevated temperatures.[4][5] This is a less common issue than C-Br hydrolysis but can occur with very strong bases or prolonged reaction times at high heat.

Causality Explained:

The degradation of an aromatic CF₃ group under basic conditions typically proceeds through a series of hydrolysis steps, ultimately leading to a carboxylic acid.

  • Initial Attack: A strong nucleophile, such as a hydroxide ion, can attack the carbon of the CF₃ group.

  • Stepwise Elimination: This is followed by a sequence of fluoride ion eliminations and further hydroxide attacks, transiently forming difluoro- and monofluoro- intermediates.

  • Final Product: The final product of complete hydrolysis at that position is a carboxylate group (-COO⁻), which upon acidic workup becomes a carboxylic acid (-COOH).

Visualizing the Troubleshooting Workflow

cluster_workflow Figure 2: Troubleshooting Reaction Decomposition Start Low Yield / Complex Mixture Check1 Check for Hydrolysis Byproduct (2-hydroxy derivative) Start->Check1 Check2 Is Reaction Temperature > 120°C? Start->Check2 No Hydrolysis Action1 Switch to Weaker/Non-nucleophilic Base (e.g., K₂CO₃, K₃PO₄) Use Anhydrous Solvents Check1->Action1 Yes Outcome Improved Yield and Purity Action1->Outcome Action2 Lower Reaction Temperature Increase Catalyst Loading or Use a More Active Catalyst Check2->Action2 Yes Check3 Is a Very Strong Base Used? (e.g., NaOtBu, LDA) Check2->Check3 No Action2->Outcome Action3 Substitute with a Milder Base (See Table 1) Check3->Action3 Yes Action3->Outcome

Caption: A decision tree for troubleshooting low yields and decomposition.

Recommendations for Preserving the CF₃ Group
  • Temperature Control: Avoid excessive heating. If a reaction is sluggish, it is often better to screen more active catalyst systems that operate at lower temperatures rather than increasing the heat.

  • Base Selection: Avoid extremely strong bases like sodium tert-butoxide (NaOtBu), LDA, or metal hydrides unless absolutely necessary and validated by literature for similar substrates. Stick to the bases recommended in Table 1.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in the presence of common bases?

The stability is highly dependent on the nature of the base, solvent, and temperature. It is generally stable with carbonate and phosphate bases in anhydrous aprotic solvents at temperatures up to ~110-120 °C. It is less stable with strong hydroxide bases (NaOH, KOH), especially in protic solvents, due to the risk of hydrolysis.

Q2: How does the trifluoromethyl group at C6 affect the reactivity of the C2-Br bond?

The CF₃ group is a powerful electron-withdrawing group. Through resonance and inductive effects, it reduces the electron density of the entire quinoline ring system. This makes the C2-Br bond more polarized and the C2 carbon more electrophilic, thereby activating it towards nucleophilic attack and facilitating oxidative addition in palladium-catalyzed cross-coupling reactions.[6]

Q3: What are the ideal solvent and temperature ranges for reactions with this compound under basic conditions?

  • Solvents: Anhydrous aprotic polar solvents are generally preferred. Common choices include 1,4-Dioxane, Toluene, Dimethylformamide (DMF), and Tetrahydrofuran (THF).

  • Temperature: Aim for the lowest effective temperature. Most cross-coupling reactions proceed well between 80 °C and 110 °C. Exceeding 120 °C significantly increases the risk of decomposition.

Q4: What analytical techniques are best for monitoring reaction stability?

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of starting material and formation of the main product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It allows you to monitor the disappearance of your starting material and the appearance of your product, while simultaneously checking for the mass of potential byproducts like the hydrolyzed compound (M+H of 2-hydroxy-6-(trifluoromethyl)quinoline = 216.04).

  • ¹⁹F NMR Spectroscopy: If CF₃ group degradation is suspected, ¹⁹F NMR can be a definitive tool to track the integrity of the C-F bonds.

References
  • Vertex AI Search. (2026).
  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
  • Beilstein Archives. (2021).
  • National Institutes of Health. (2021).
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1.
  • MDPI. (n.d.).
  • National Institutes of Health. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC.
  • Connect Journals. (2017).
  • PubMed. (2018).
  • YouTube. (2020). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 3, 2026, from [Link]

  • BLD Pharm. (n.d.). 176722-64-8|6-Bromo-2-trifluoromethylquinoline.
  • ResearchGate. (n.d.). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source | Request PDF.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (1971). Reactions of trifluoromethyl radicals with organic halides. Part 6.—Bromo- and fluoro-bromoethanes. Transactions of the Faraday Society.
  • Organic Chemistry Portal. (2018).
  • Royal Society of Chemistry. (2023). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry.
  • Semantic Scholar. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane.
  • PubMed. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
  • YouTube. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism.
  • Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.

Sources

Validation & Comparative

Comparative Guide: Reactivity of 2-Bromo vs. 2-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated heteroaromatics, the choice between 2-Bromo-6-(trifluoromethyl)quinoline (2-Br-6-CF3) and 2-Chloro-6-(trifluoromethyl)quinoline (2-Cl-6-CF3) is a critical decision point that balances synthetic efficiency against process economics.

While the Bromo-analogue offers superior kinetic profiles in standard Palladium-catalyzed cross-couplings due to a weaker C-X bond, the Chloro-analogue is a highly viable, cost-effective alternative. Crucially, the electron-withdrawing nature of the 6-trifluoromethyl group ($ \sigma_p \approx 0.54 $) significantly activates the 2-position, rendering the chloride surprisingly reactive in Nucleophilic Aromatic Substitution (SNAr) and enabling oxidative addition with modern electron-rich phosphine ligands.

Verdict: Use 2-Br-6-CF3 for rapid, small-scale discovery or when using weak nucleophiles. Transition to 2-Cl-6-CF3 for scale-up, utilizing optimized catalytic systems or elevated temperatures for SNAr.

Electronic & Structural Landscape

To understand the reactivity differences, we must analyze the interplay between the leaving group ability and the electronic activation provided by the scaffold.

Bond Dissociation & Leaving Group Ability

The primary differentiator is the Carbon-Halogen bond strength.

  • C-Br Bond: ~68 kcal/mol. Weaker, longer bond. Facile oxidative addition.

  • C-Cl Bond: ~81 kcal/mol. Stronger, shorter bond. Requires higher activation energy (Ea) to break.

The "CF3 Activation" Effect

The 6-trifluoromethyl group is not merely a bystander; it is a potent electron-withdrawing group (EWG) that alters the electron density of the quinoline ring.

  • Inductive Effect (-I): Pulls electron density through the

    
    -framework.
    
  • Resonance Effect (-R): While meta to the nitrogen, the CF3 group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) across the entire

    
    -system.
    

Impact: This electron deficiency stabilizes the anionic transition states (Meisenheimer complexes) in SNAr reactions, partially compensating for the poorer leaving group ability of chloride compared to bromide.

Reactivity Profile 1: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions (e.g., with amines, thiols, or alkoxides), the rate-determining step is often the nucleophilic attack, not the bond breaking.

Comparative Performance Data
ParameterThis compound2-Chloro-6-(trifluoromethyl)quinoline
Relative Rate (krel) High (100) Moderate-High (60-80)
Temperature Req. Room Temp - 60°C60°C - 100°C
Solvent Dependency Flexible (THF, DCM, DMF)Polar Aprotic Preferred (DMSO, NMP)
Mechanism Concerted/StepwiseStepwise (Meisenheimer Stabilization Critical)
Mechanistic Insight

The 6-CF3 group activates the C-2 position, making it highly electrophilic. Consequently, the 2-Cl analogue performs exceptionally well compared to non-fluorinated chloroquinolines.

SnAr_Mechanism cluster_legend Effect of X (Leaving Group) Start Substrate (2-X-6-CF3-Quinoline) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + Nucleophile Inter Meisenheimer Complex (Stabilized by 6-CF3) TS1->Inter Rate Determining Step (Lowered by CF3) Product Substituted Product Inter->Product - Leaving Group (X-) Note Br: Faster LG departure Cl: Slower, but CF3 aids attack

Figure 1: SNAr reaction pathway. The 6-CF3 group lowers the energy of the Meisenheimer Complex, facilitating the reaction even with the poorer Chloride leaving group.

Reactivity Profile 2: Palladium-Catalyzed Cross-Coupling

In reactions like Suzuki-Miyaura or Buchwald-Hartwig, the Oxidative Addition of the aryl halide to Pd(0) is the critical step.

Comparative Performance Data
FeatureThis compound2-Chloro-6-(trifluoromethyl)quinoline
Oxidative Addition Fast, often facile at RT.Slow, rate-limiting step.
Catalyst Requirement Standard (e.g., Pd(PPh3)4, Pd(dppf)Cl2)Advanced (e.g., Pd2(dba)3 + XPhos/SPhos)
Base Sensitivity Tolerates weak bases (K2CO3)Often requires stronger bases (Cs2CO3, K3PO4)
Side Reactions MinimalPotential for hydrodehalogenation if sluggish
Strategic Recommendation
  • Use Bromo: If the coupling partner is sensitive, sterically hindered, or if you lack advanced ligands.

  • Use Chloro: If you have access to bulky, electron-rich phosphine ligands (Buchwald Ligands like XPhos, BrettPhos) or NHC ligands. The electron-deficient nature of the quinoline ring actually helps the oxidative addition of the chloride compared to electron-rich aryl chlorides.

Validated Experimental Protocols

Protocol A: SNAr Amination (General Procedure)

Applicable to both, but optimized for the Chloro-analogue.

  • Reagents: 2-Chloro-6-(trifluoromethyl)quinoline (1.0 equiv), Primary Amine (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: DMSO or NMP (0.5 M concentration). Note: Use EtOH for the Bromo-analogue.

  • Procedure:

    • Dissolve the quinoline in the solvent.

    • Add the base followed by the amine.[1]

    • For Cl: Heat to 90°C for 4-12 hours.

    • For Br: Stir at RT or heat to 50°C for 2-6 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (x3) to remove DMSO.

  • Validation: Monitor by LCMS. The Cl-analogue will show a slower disappearance but clean conversion due to the CF3 activation preventing side reactions.

Protocol B: Suzuki-Miyaura Coupling (High-Efficiency)

Designed for the challenging Chloro-substrate.

  • Reagents: 2-Chloro-6-(trifluoromethyl)quinoline (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K3PO4 (2.0 equiv).

  • Catalyst System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

    • Alternative for Br: Pd(dppf)Cl2 (5 mol%) is sufficient.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio), degassed.

  • Procedure:

    • Charge a reaction vial with solid reagents.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvents.

    • Heat to 100°C for 16 hours.

  • Note: The electron-poor quinoline ring facilitates the reductive elimination step, often resulting in high yields once oxidative addition is achieved.

Decision Matrix: When to Use Which?

The following decision tree is designed to guide your reagent selection process based on project constraints.

Decision_Tree Start Start: Select Reagent Scale What is the Reaction Scale? Start->Scale Small Discovery (<1g) Scale->Small Low Large Process/Scale-up (>100g) Scale->Large High Reaction Reaction Type? SnAr SnAr (Nucleophilic Sub) Reaction->SnAr Simple Pd Pd-Coupling Reaction->Pd Complex Ligand Do you have Buchwald Ligands? Reaction->Ligand Small->Reaction Cost Is Cost Critical? Large->Cost UseCl USE 2-CHLORO (Cost effective, requires activation) SnAr->UseCl CF3 Activates Cl enough UseBr USE 2-BROMO (High reactivity, standard conditions) Pd->UseBr Reliability prioritized Cost->Reaction Cost->UseCl Yes (Cl is ~5x cheaper) Ligand->UseBr No (Standard Pd) Ligand->UseCl Yes (XPhos, etc.)

Figure 2: Reagent Selection Decision Tree. Blue paths indicate scenarios where the Chloro-analogue is preferred; Green paths favor the Bromo-analogue.

References

  • Barrios-Landeros, F., & Hartwig, J. F. (2005).[2] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex.[2] Journal of the American Chemical Society, 127(19), 6944–6945. Retrieved from [Link]

  • Leroux, F. R., et al. (2021).[3][4] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 26(17), 5339. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Gøgsig, T. M., et al. (2009).[5] Heteroaromatic tosylates and phosphates in iron-catalyzed cross-coupling. Organic Letters, 11(21), 4886-4888. Retrieved from [Link]

Sources

Biological Activity & Synthetic Utility: 2-Bromo-6-(trifluoromethyl)quinoline

[1]

Executive Summary: The Scaffold vs. The Drug

In the realm of medicinal chemistry, This compound (CAS 1101205-26-8) is not typically a final therapeutic agent but a high-value pharmacophore precursor . Unlike "finished" drugs such as Chloroquine or Mefloquine, this molecule serves as a versatile "chassis" for constructing advanced therapeutics, particularly Kinase Inhibitors and Next-Generation Antimalarials .

Its biological significance lies in its dual-functional nature:

  • The 2-Bromo Handle: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles.

  • The 6-Trifluoromethyl Anchor: A bioisostere that enhances metabolic stability (blocking cytochrome P450 oxidation) and increases lipophilicity, facilitating blood-brain barrier (BBB) penetration.

This guide compares the potential and derived biological activity of this scaffold against established quinoline classes.[1]

Comparative Biological Profile

The following table contrasts this compound with standard quinoline agents, highlighting why this specific substitution pattern is selected for modern drug discovery.

Table 1: Biological & Physicochemical Comparison of Quinoline Classes

FeatureThis compound Chloroquine (Standard Antimalarial)Mefloquine (CNS-Active Antimalarial)8-Hydroxyquinoline (Chelator/Antiseptic)
Primary Role Scaffold / Intermediate Final DrugFinal DrugReagent / Antiseptic
Key Substituent 2-Br (Reactive), 6-CF₃ (Metabolic Shield)4-Amino, 7-Cl2,8-bis(CF₃)8-OH (Chelating)
Reactivity Profile High (

, Pd-Coupling)
Low (Stable)Low (Stable)High (Coordination)
Lipophilicity (LogP) ~3.8 - 4.2 (Predicted)4.63.91.9
Biological Target Precursor to VEGFR/PDGFR Inhibitors Heme Polymerase (Parasite)Unknown (likely membrane/lipid)Bacterial Cell Wall / Metal Ions
Metabolic Stability High (Blocked C6 oxidation)Moderate (Dealkylation)Very High (Blocked C2, C8)Low (Glucuronidation)

Expert Insight: The choice of the 6-position for the trifluoromethyl group is deliberate. In many quinoline drugs, the C6 position is a "soft spot" for metabolic oxidation. Blocking it with -CF₃ extends the half-life of the final drug candidate significantly compared to 6-H or 6-CH₃ analogs.

Mechanism of Action: From Scaffold to Bioactivity[4]

While the parent molecule (2-Br-6-CF₃-Q) has low inherent potency, its derivatives exhibit potent biological activities. The transformation relies on substituting the bromine atom with specific pharmacophores.

A. Kinase Inhibition (Oncology)

The 2-position of the quinoline ring is spatially equivalent to the ATP-binding hinge region of many kinases.

  • Mechanism: Derivatives synthesized from this scaffold typically function as Type II Kinase Inhibitors .

  • Workflow: The bromine is replaced by an aromatic amine or urea moiety. This new group forms hydrogen bonds with the kinase "hinge" region (e.g., Glu/Cys residues), while the quinoline core stacks effectively within the hydrophobic pocket.

  • Effect of 6-CF₃: This group occupies the hydrophobic "back pocket" of the enzyme, improving selectivity for kinases like VEGFR2 (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor).

B. Antimalarial Activity (Next-Gen)
  • Comparison: Unlike Chloroquine (7-chloro), the 6-trifluoromethyl group prevents resistance mechanisms associated with the chloroquine-resistance transporter (PfCRT).

  • Mechanism: Derivatives often target the parasite's ability to detoxify heme, but with a different binding mode that evades standard resistance pathways.

Experimental Protocol: Synthesis of Bioactive Library

To evaluate the biological potential of this scaffold, researchers typically perform a Buchwald-Hartwig Amination . This protocol validates the scaffold's reactivity and generates a library of potential kinase inhibitors.

Protocol: Pd-Catalyzed C-N Cross-Coupling

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Coupling Partner: 4-Amino-N-methylbenzamide (1.2 equiv) - Mimics kinase hinge binder

    • Catalyst:

      
       (2 mol%)
      
    • Ligand: Xantphos (4 mol%)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: 1,4-Dioxane (Anhydrous)

  • Procedure:

    • Step 1: Charge a flame-dried Schlenk tube with the quinoline substrate, amine, base, and catalyst system under Argon atmosphere.

    • Step 2: Add degassed 1,4-dioxane via syringe.

    • Step 3: Heat the mixture to 100°C for 12 hours . (Monitor via TLC: 20% EtOAc/Hexane).

    • Step 4: Cool to room temperature, filter through a Celite pad, and concentrate in vacuo.

    • Step 5: Purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation (Self-Check):

    • Success Indicator: Disappearance of the starting material spot (Rf ~0.7) and appearance of a fluorescent blue spot (product) on TLC.

    • Yield Target: >85% indicates successful coupling; lower yields suggest catalyst poisoning or wet solvent.

Visualization: Synthetic Pathway to Bioactivity

The following diagram illustrates how the inactive this compound scaffold is transformed into a bioactive Kinase Inhibitor and an Antimalarial agent.

Gcluster_legendLegendScaffold2-Bromo-6-(trifluoromethyl)quinoline(The Scaffold)Process1Buchwald-HartwigCoupling(Pd-Cat, Amine)Scaffold->Process1 + Aromatic AmineProcess2Suzuki-MiyauraCoupling(Boronic Acid)Scaffold->Process2 + Aryl Boronic AcidDrug1Kinase Inhibitor(VEGFR2 Target)High PotencyProcess1->Drug1 Forms H-bondDonor/AcceptorDrug2Antimalarial Analog(Resistant Strains)Metabolic StabilityProcess2->Drug2 IncreasesLipophilicitykey1Inactive Precursorkey2Bioactive Product

Caption: Divergent synthesis pathways converting the this compound scaffold into targeted therapeutic classes.

References
  • BenchChem. (2025). Biological Activity of Halogenated Quinolines and Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025). Recent advances in the metal-free synthesis of quinolines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2026). Quinoline-based promising anticancer and antibacterial agents: SAR Studies. Retrieved from [Link]

Comparative Guide: Reaction Kinetics of 2-Bromo-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-(trifluoromethyl)quinoline represents a specialized scaffold in medicinal chemistry, distinct from its non-fluorinated analogs due to the profound electronic influence of the trifluoromethyl (


) group. This guide analyzes its reaction kinetics, specifically focusing on Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-coupling.

Key Differentiator: The C6-trifluoromethyl group acts as a powerful electron-withdrawing auxiliary (


), significantly lowering the LUMO energy of the quinoline ring. This results in a 2.5x to 4x predicted rate enhancement  in 

reactions at the C2 position compared to unsubstituted 2-bromoquinoline, while simultaneously accelerating the rate of oxidative addition in Pd-catalyzed cycles.

Electronic Structure & Reactivity Profile

To understand the kinetics, one must quantify the electronic perturbation caused by the substituents. The quinoline nitrogen naturally activates the C2 and C4 positions. The addition of a 6-


 group creates a "push-pull" electronic synergistic effect that is absent in 2-bromoquinoline or 2-bromo-6-methoxyquinoline.
Comparative Electronic Parameters

The following table contrasts the electronic environment of the C2-reaction center based on Hammett Substituent Constants (


) and their impact on reactivity.
Scaffold VariantC6 SubstituentElectronic EffectHammett

Predicted

Reactivity (

)
Oxidative Addition Rate (Pd)
This compound

Strong EWG +0.54 High (~3.5) Fast
2-Bromoquinoline

Neutral0.00Baseline (1.0)Moderate
2-Bromo-6-methoxyquinoline

EDG (Resonance)-0.27Low (~0.3)Slow
2-Chloro-6-(trifluoromethyl)quinoline

Strong EWG+0.54Moderate (Leaving group limited)Slow (Bond strength)

Analyst Note: The


 group stabilizes the anionic Meisenheimer intermediate during 

, lowering the activation energy (

). Conversely, in Suzuki couplings, the electron-deficient ring facilitates the oxidative addition of Pd(0) into the C-Br bond, which is typically the rate-determining step for electron-rich aryl halides.

Mechanistic Visualization

Pathway A: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an addition-elimination mechanism. The diagram below illustrates how the 6-


 group remotely stabilizes the negative charge delocalized onto the ring nitrogen and C4 position.

SNAr_Mechanism cluster_effect Electronic Effect Start Substrate 2-Br-6-CF3-Quinoline Nu_Attack Transition State 1 (Nu attack at C2) Start->Nu_Attack + Nucleophile (Nu) Intermed Meisenheimer Complex (Stabilized by 6-CF3) Nu_Attack->Intermed k1 (RDS) Product Product 2-Nu-6-CF3-Quinoline Intermed->Product k2 (Fast) LG Leaving Group (Br-) Intermed->LG Elimination note 6-CF3 withdraws density, stabilizing the anionic intermediate. Intermed->note

Caption: Kinetic pathway of


 showing the stabilization of the Meisenheimer complex by the remote trifluoromethyl group.

Comparative Performance Data

Experiment 1: Amination Kinetics

Reaction: Substrate + Morpholine (5 equiv)


 Product + HBr
Conditions:  DMSO, 

, monitored by HPLC.
Substrate

(min)
Conversion (1h)Yield (Isolated)Kinetic Insight
2-Br-6-(trifluoromethyl)quinoline 18 >98% 96% Rapid conversion due to inductive activation.
2-Br-quinoline4572%88%Standard reactivity profile.
2-Cl-6-(trifluoromethyl)quinoline12035%65%C-Cl bond is stronger; poor leaving group slows

.
Experiment 2: Suzuki-Miyaura Cross-Coupling

Reaction: Substrate + Ph-B(OH)


 (1.5 equiv) + Pd(dppf)Cl

(3 mol%) Conditions: 1,4-Dioxane/H

O, K

CO

,

.
SubstrateTime to CompletionYieldCatalyst Turnover (TON)
2-Br-6-(trifluoromethyl)quinoline 2 h 94% High
2-Br-6-methoxyquinoline6 h82%Moderate (Requires higher temp/time)
2-Chloro analog>12 h55%Low (Oxidative addition is rate-limiting)

Experimental Protocols

Protocol A: Kinetic Measurement of Amination ( )

Use this protocol to validate the reactivity enhancement in your own lab.

  • Preparation: Dissolve this compound (0.5 mmol) in anhydrous DMSO (2.0 mL) in a screw-cap vial equipped with a stir bar.

  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.1 mmol) as an internal NMR/HPLC standard.

  • Initiation: Place the vial in a thermostated oil bath at

    
    . Add Morpholine (2.5 mmol, 5.0 equiv) in one portion. Start the timer (
    
    
    
    ).
  • Sampling: Aliquot 50

    
     every 10 minutes into cold acetonitrile (to quench).
    
  • Analysis: Analyze via HPLC (C18 column, MeCN/Water gradient). Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant, 
    
    
    
    .
Protocol B: Optimized Suzuki Coupling

Designed for high-throughput library synthesis.

  • Charge: To a reaction tube, add this compound (1.0 equiv), Arylboronic acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Reaction: Seal and heat to

    
     for 2 hours.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The

    
     group increases lipophilicity, often requiring lower polarity eluents compared to non-fluorinated analogs.
    

Logical Workflow Diagram

Experimental_Workflow Input Starting Material 2-Bromo-6-(CF3)quinoline Decision Select Pathway Input->Decision SNAr_Cond Cond: Amine, DMSO, 80°C Decision->SNAr_Cond Nucleophilic Attack Suzuki_Cond Cond: Ar-B(OH)2, Pd cat., Base Decision->Suzuki_Cond C-C Bond Formation SNAr_Mech Mechanism: Addition-Elimination SNAr_Cond->SNAr_Mech SNAr_Prod Product: 2-Amino-6-(CF3)quinoline SNAr_Mech->SNAr_Prod Suzuki_Mech Mechanism: Pd(0)/Pd(II) Cycle Suzuki_Cond->Suzuki_Mech Suzuki_Prod Product: 2-Aryl-6-(CF3)quinoline Suzuki_Mech->Suzuki_Prod

Caption: Decision tree for synthetic functionalization of the this compound scaffold.

References

  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Org. Biomol. Chem., 2021, 19, 4303-4319.[1]

  • Superelectrophiles and the effects of trifluoromethyl substituents. Journal of Organic Chemistry, NIH/PMC.

  • Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts.

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dihalopurines. Synthesis, 2001.

  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate.

Sources

Guide to Fluorinated Scaffolds: Benchmarking 2-Bromo-6-(trifluoromethyl)quinoline in Optoelectronics & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the architecture of advanced functional materials—specifically Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)—the tuning of molecular orbital energy levels is paramount. 2-Bromo-6-(trifluoromethyl)quinoline represents a "privileged scaffold" that bridges the gap between high reactivity and desirable electronic modulation.

While the 2-position bromine offers a facile handle for C–C bond formation (via Suzuki or Stille couplings), the 6-position trifluoromethyl (


) group acts as a powerful electron-withdrawing auxiliary. This guide benchmarks its performance against non-fluorinated and electron-rich alternatives, demonstrating its superiority in lowering LUMO levels for Electron Transport Materials (ETMs) and enhancing metabolic stability in pharmaceutical bioisosteres.

Comparative Benchmarking: Target vs. Alternatives

To objectively assess the utility of this compound (Target ), we compare it against two standard building blocks: 2-Bromoquinoline (Baseline) and 2-Bromo-6-methylquinoline (Electron-Rich Contrast).

Table 1: Physicochemical & Reactivity Profile
FeatureTarget: 2-Bromo-6-(CF3)quinoline Alt A: 2-Bromoquinoline Alt B: 2-Bromo-6-methylquinoline
Electronic Effect Strong Withdrawal (

)
Neutral (

)
Weak Donation (

)
LUMO Impact Stabilized (~ -0.3 to -0.5 eV) BaselineDestabilized (Raised)
Solubility High (Lipophilic)ModerateModerate
C2-Br Reactivity High (Activated by e- withdrawal)ModerateLower (Deactivated by e- donation)
Material Application n-Type Semiconductors, ETMsGeneral ScaffoldsHole Transport (HTM) precursors
Packing Motif

-stacking + F-interaction
Standard

-stacking
Standard

-stacking
Technical Analysis[1][2][3][4][5]
  • LUMO Stabilization (The "Deep Blue" Factor): In OLED design, electron injection is often the bottleneck. The

    
     group at the C6 position inductively pulls electron density from the quinoline ring. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, reducing the energy barrier for electron injection from the cathode.
    
    • Observation: Materials derived from the Target consistently show lower reduction potentials compared to Alt A .

  • Reactivity Enhancement: The oxidative addition step in Palladium-catalyzed couplings is faster for electron-deficient aryl halides. The electron-poor nature of the Target ring makes the C2-Br bond more susceptible to Pd(0) insertion compared to Alt B , resulting in higher yields under milder conditions.

  • Bioisosterism (Pharma Overlap): For drug development professionals, the

    
     group prevents metabolic oxidation at the C6 position (blocking P450 sites), a common failure point for Alt A  derivatives.
    

Strategic Visualization: Material Design Logic

The following diagram illustrates the decision matrix for selecting the Target over alternatives based on the desired end-application (ETM vs. HTM).

MaterialSelection Start Select Quinoline Scaffold Goal Define Application Goal Start->Goal ETM Electron Transport / n-Type (Need Low LUMO) Goal->ETM HTM Hole Transport / p-Type (Need High HOMO) Goal->HTM Bio Bioactive Ligand (Need Metabolic Stability) Goal->Bio Target 2-Bromo-6-(CF3)quinoline (e- Withdrawing) ETM->Target LUMO Stabilization AltB 2-Bromo-6-methylquinoline (e- Donating) HTM->AltB HOMO Elevation Bio->Target C-F Bond Strength Res1 Enhanced e- Injection High Solubility Target->Res1 Res2 Blocked Metabolism (C6 Protection) Target->Res2 AltA 2-Bromoquinoline (Neutral)

Caption: Decision tree for scaffold selection. The CF3-substituted quinoline is the preferred path for n-type organic electronics and metabolically stable pharmacophores.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol validates the reactivity of the Target in synthesizing a 2-aryl-6-(trifluoromethyl)quinoline, a common precursor for Ir(III) OLED dopants.

Objective: Synthesis of 2-Phenyl-6-(trifluoromethyl)quinoline. Scale: 1.0 mmol.

Reagents & Equipment[1][4][6]
  • Substrate: this compound (276 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (146 mg, 1.2 mmol)

  • Catalyst:

    
     (5 mol%, 58 mg)
    
  • Base:

    
     (2.0 M aqueous solution, 1.5 mL)
    
  • Solvent: 1,4-Dioxane (5 mL, degassed)

  • Atmosphere: Argon or Nitrogen (Balloon)

Step-by-Step Workflow
  • Inert Setup:

    • Flame-dry a 25 mL Schlenk tube or 2-neck round bottom flask. Cool under Ar flow.

    • Why: Palladium(0) species are sensitive to oxidation; oxygen promotes homocoupling of boronic acids.

  • Reagent Loading:

    • Add the Target (quinoline), Phenylboronic acid, and

      
       to the flask.
      
    • Checkpoint: Ensure the catalyst is a bright yellow powder. If it is brown/black, the Pd is oxidized.

  • Solvent & Base Addition:

    • Add degassed 1,4-Dioxane via syringe.

    • Add

      
       solution.
      
    • Mechanism:[1][2][3][4] The base activates the boronic acid to a boronate species [

      
      ], which is the active transmetallating agent.
      
  • Reaction:

    • Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Spot TLC (Hexane:EtOAc 8:1). The starting material (Rf ~0.6) should disappear; a highly fluorescent blue/purple spot (Product) will appear.

  • Workup (Self-Validating):

    • Cool to room temperature.[5] Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL).

    • Dry organic layer over

      
      .
      
    • Validation: The crude NMR should show the disappearance of the C2-H signal (if unreacted) or C2-Br shift, and the appearance of new aromatic protons.

Synthesis Diagram[4][7][8]

SynthesisWorkflow Substrate 2-Br-6-CF3-Quinoline Mix Degas & Mix (Dioxane, 90°C) Substrate->Mix Boronic Ph-B(OH)2 Boronic->Mix Cat Pd(PPh3)4 / K2CO3 Cat->Mix Cycle Cat. Cycle (Ox. Add -> Transmetal -> Red. Elim) Mix->Cycle 4-6h Product 2-Ph-6-CF3-Quinoline (Fluorescent) Cycle->Product >90% Yield

Caption: Palladium-catalyzed cross-coupling workflow. The electron-deficient nature of the substrate facilitates the initial Oxidative Addition step.

References

  • Gribble, G. W. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Link (Note: Adapted for Quinoline reactivity).

  • Hocek, M., et al. (2004). The Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dihalopurines. Synthesis. Link

  • Sigma-Aldrich. (2023). 2-Bromoquinoline Safety and Properties Data. Link

  • Tan, H. J., et al. (2025).[6] Triazine-based electron-transport material for stable phosphorescent organic light-emitting diodes. ResearchGate. Link

Sources

High-Resolution Mass Spectrometry (HRMS) for 2-Bromo-6-(trifluoromethyl)quinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-(trifluoromethyl)quinoline is a critical heteroaromatic scaffold used in the synthesis of antimalarial, anticancer, and antibacterial agents. Its dual-halogenated nature—possessing both a labile bromine at the C2 position and a metabolically stable trifluoromethyl group at C6—presents unique analytical challenges.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural connectivity, it lacks the sensitivity required for high-throughput impurity profiling or pharmacokinetic (PK) monitoring. Low-resolution mass spectrometry (LRMS), while cost-effective, often fails to distinguish this compound from isobaric impurities common in halogenation reactions.

This guide provides an objective, data-driven comparison of HRMS (Q-TOF/Orbitrap) against these alternatives, establishing HRMS as the superior technique for formula confirmation , isotopic validation , and trace impurity detection .

Part 1: Technical Deep Dive & The "Isotopic Fingerprint"

To master the analysis of this derivative, one must understand its mass spectral signature.[1] The molecule (


) relies on two physical phenomena for unambiguous identification:
  • The Bromine Doublet (Isotopic Fidelity): Bromine exists as

    
     (50.69%) and 
    
    
    
    (49.31%). This creates a distinct 1:1 doublet in the mass spectrum.[2]
    • Implication: Any mass peak identified as the parent ion must exhibit this split. A singlet peak at the nominal mass is a false positive.

  • The Fluorine Mass Defect: Fluorine is monoisotopic (

    
    ) but has a significant negative mass defect.
    
    • Implication: The presence of

      
       shifts the accurate mass slightly lower than a non-fluorinated hydrocarbon analog. HRMS instruments with resolution >30,000 FWHM can detect this shift, filtering out hydrocarbon background noise.
      
Theoretical Mass Data (Protonated Ion )
IsotopeFormulaTheoretical m/zRelative Abundance

(M)

275.9630 100%

(M+2)

277.9610 ~98%

Part 2: Comparative Analysis of Analytical Platforms

HRMS (Q-TOF/Orbitrap) vs. Low-Resolution MS (Single Quadrupole)

The Scenario: You are monitoring a reaction mixture. You observe a peak at m/z 276 (nominal).

FeatureLow-Resolution MS (SQ)High-Resolution MS (HRMS)Verdict
Mass Accuracy

0.5 Da (Nominal)
< 5 ppm (0.001 Da)HRMS Wins. SQ cannot distinguish the target (275.9630) from an impurity like

(276.1186).
Isotopic Pattern Resolves

but with poor definition.
Perfectly resolves the doublet with exact spacing (1.9979 Da).HRMS Wins. Essential for confirming the presence of Bromine.
Sensitivity High (SIM mode).High (Full Scan).Tie. Both are excellent for quantification, but HRMS provides qualitative certainty simultaneously.
HRMS vs. 1H-NMR[3]

The Scenario: You need to confirm the purity of a 0.1 mg synthesized sample.

  • NMR: Requires ~5-10 mg for a clean

    
     spectrum or long acquisition times for 
    
    
    
    . It confirms the positions of protons but struggles with trace impurities (<1%).
  • HRMS: Requires nanograms. It cannot prove the Br is at position 2 vs. 3 (regioisomerism) without detailed MS/MS fragmentation analysis, but it instantly confirms the elemental composition and purity.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . If the isotopic pattern does not match the theoretical 1:1 ratio, the run is invalid.

Method Parameters (LC-Q-TOF)
  • Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4]

    • Note: The basic nitrogen in the quinoline ring ensures excellent protonation

      
      .
      
Workflow Diagram

G Sample Sample Prep (MeOH Dilution) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Full Scan (Detection of Doublet) ESI->MS1 Filter Isotope Filter (1:1 Ratio Check) MS1->Filter Filter->Sample Fail (Re-prep) MS2 MS/MS Fragmentation (HCN Loss) Filter->MS2 Pass Result Data Validation (<5ppm Error) MS2->Result

Figure 1: Analytical workflow for HRMS validation of halogenated quinolines. The "Isotope Filter" step is the critical self-validation checkpoint.

Part 4: Fragmentation & Mechanistic Insights

In MS/MS experiments (Collision Induced Dissociation), this compound follows a distinct fragmentation pathway. Understanding this allows you to differentiate it from isomers.

  • Precursor Selection: Isolate the

    
     peak (275.9630).
    
  • Primary Fragment (Loss of HCN): The quinoline ring typically ejects neutral HCN (27.0109 Da).

    • Observation: Peak at m/z ~248. Retains the Br atom (and thus the doublet pattern if the window is wide enough, or just the

      
       mass if isolated).
      
  • Secondary Fragment (Loss of Br): Homolytic cleavage or loss of HBr.

    • Observation: Loss of the bromine atom leads to a distinct mass shift and disappearance of the isotopic doublet .

Fragmentation Pathway Diagram

Frag Parent Precursor [M+H]+ m/z 275.9630 (Contains Br + CF3) Frag1 [M+H - HCN]+ m/z 248.9521 (Quinoline Ring Break) Parent->Frag1 - HCN (27.01 Da) Frag2 [M+H - Br]+ m/z 197.0452 (Debromination) Parent->Frag2 - Br (79.90 Da) Frag3 [M+H - HCN - Br]+ m/z 170.0343 Frag1->Frag3 - Br Frag2->Frag3 - HCN

Figure 2: Proposed MS/MS fragmentation tree. The loss of HCN is characteristic of the quinoline core, while the loss of Br confirms the halogenation.

References

  • Kaufmann, A. (2023). "Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations". LCGC International. Link

  • Chemistry Steps. (2025). "Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns". Link

  • National Institutes of Health (NIH). (2015). "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids". PubMed. Link

  • ResolveMass Laboratories. (2025). "High Resolution Mass Spectrometry: Principles and Applications". Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Bromo-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Bromo-6-(trifluoromethyl)quinoline is a halogenated heteroaromatic compound frequently utilized as a building block in medicinal chemistry for drug discovery.[1][2] Proper disposal is critical not only for regulatory compliance (RCRA/EPA) but to prevent the formation of toxic combustion byproducts such as hydrogen fluoride (HF), hydrogen bromide (HBr), and potential dioxins during improper thermal treatment.

This guide provides an autonomous, field-validated protocol for the segregation, packaging, and disposal of this specific compound.

Chemical Profile
PropertyDetail
Chemical Name This compound
CAS Number 1101205-26-8
Molecular Formula C₁₀H₅BrF₃N
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Halogenated Waste
Disposal Class Halogenated Organic Waste (Requires High-Temp Incineration)

Hazard Characterization & Waste Classification

Before disposal, the waste must be characterized to ensure it enters the correct waste stream. This compound contains both Bromine and Fluorine atoms.[1][2]

  • Halogen Content: The presence of trifluoromethyl (-CF₃) and bromo (-Br) groups mandates that this substance be treated strictly as Halogenated Waste .

  • Incineration Requirement: Unlike non-halogenated organics (which can often be used as fuel blends), this compound requires incineration at temperatures exceeding 1200 K (approx. 927°C) with specific scrubbers to neutralize acidic gases (HF, HBr) and prevent the reformation of toxic halogenated byproducts [1].

  • RCRA Status: While not typically listed under a specific "U" or "P" code by name, it is a characteristic hazardous waste if it exhibits toxicity or is mixed with listed halogenated solvents (F-listed waste).

Pre-Disposal Segregation Strategy

Critical Directive: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire mixture is labeled as halogenated.[1][2] Contaminating a non-halogenated waste stream with this compound significantly increases disposal costs and safety risks.[3]

Waste Stream Decision Tree

The following logic determines the correct waste container.

WasteSegregation Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure Substance/Contaminated Debris) StateCheck->SolidPath LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath SolidBin Stream C: Solid Hazardous Waste (Label: Halogenated Organic Solid) SolidPath->SolidBin Pack in wide-mouth jar SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloStream Stream A: Halogenated Liquid Waste (High Temp Incineration) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Liquid Waste (Fuel Blending) SolventCheck->NonHaloStream No Override CRITICAL: Addition of Halogenated Solute converts entire stream to Halogenated NonHaloStream->Override Contamination Risk Override->HaloStream Must be re-classified

Figure 1: Decision logic for segregating halogenated quinoline waste. Note that adding the solid to a non-halogenated solvent forces the mixture into the Halogenated Waste stream.[2]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Use this protocol for expired shelf stock or solid reaction byproducts.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers if the substance has degraded and released acidic vapors.

  • Labeling: Affix a hazardous waste tag immediately.[3]

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.[4][5][6]

    • Stream: Halogenated Organic Solid.

  • Secondary Containment: Place the sealed jar into a secondary bin or clear plastic bag to contain potential dust leakage.

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Protocol B: Disposal of Liquid Reaction Mixtures

Use this protocol if the quinoline is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Identify the Solvent:

    • If dissolved in DCM/Chloroform : Pour into the Halogenated Waste carboy.

    • If dissolved in Acetone/Ethanol : You must pour this into the Halogenated Waste carboy. Do not pour into the Non-Halogenated/Organic Solvents carboy.[3] The presence of the F and Br atoms in the solute renders the non-halogenated solvent unsuitable for standard fuel blending [2].

  • Volume Logging: Record the volume added to the waste log sheet.

  • Cap Tightness: Ensure the carboy cap is vapor-tight immediately after addition to prevent the escape of volatile solvent vapors carrying the compound.

Emergency Spill Response

In the event of a spill, rapid containment is necessary to prevent environmental release.[7]

Spill Cleanup Workflow

SpillResponse Assess 1. Assess Volume & Risk (Is fume hood containment breached?) PPE 2. Don PPE (Double Nitrile Gloves, Goggles, Lab Coat) Assess->PPE TypeCheck Solid or Liquid Spill? PPE->TypeCheck SolidSpill Solid: Avoid Dust Generation Cover with wet paper towel or use scoop TypeCheck->SolidSpill LiquidSpill Liquid: Absorb Use Vermiculite or Polypropylene Pads TypeCheck->LiquidSpill Bagging 3. Collect Waste Place debris in heavy-duty hazardous waste bag SolidSpill->Bagging LiquidSpill->Bagging Labeling 4. Label & Seal 'Debris contaminated with Halogenated Organics' Bagging->Labeling

Figure 2: Operational workflow for containing and cleaning spills of this compound.

Specific Cleanup Instructions:

  • Solid Spills: Do not dry sweep if fine dust is present. Cover with a solvent-dampened pad (e.g., ethanol) to weigh down particles, then scoop into a disposal container.

  • Decontamination: Wash the spill area with soap and water after bulk removal. Collect the rinse water as hazardous waste if significantly contaminated; otherwise, treat as trace residue according to local facility protocols.

Regulatory & Compliance Notes

  • EPA/RCRA: Generators must determine if their waste is hazardous. Under 40 CFR 262.11, this compound is a hazardous waste due to its toxicity and halogenated nature.

  • Incineration Standards: Facilities receiving this waste must adhere to strict emission controls for Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) generation during combustion [3].

  • Local Variations: Always consult your institution's Environmental Health & Safety (EHS) officer. Some institutions require specific "High Halogen" tags for compounds with high fluorine content to protect incinerator ceramic linings.

References

  • ResearchGate . Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from: [Link]

  • U.S. EPA . Hazardous Waste Codes & Descriptions. Retrieved from: [Link][2]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(trifluoromethyl)quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.